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  • Product: 3-Chloro-5-(cyclobutylmethoxy)pyridazine
  • CAS: 1346691-29-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural, Physicochemical, and Synthetic Profiling of 3-Chloro-5-(cyclobutylmethoxy)pyridazine

Executive Summary 3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9) is a highly versatile, specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. Pyridazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9) is a highly versatile, specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. Pyridazine scaffolds are increasingly prominent in modern pharmacophore design due to their favorable physicochemical properties—specifically, their ability to improve aqueous solubility and provide unique hydrogen-bonding vectors compared to traditional benzenoid or pyridine rings. This whitepaper provides an in-depth analysis of its structural logic, physicochemical profile, and a self-validating synthetic methodology designed for high-yield, regioselective production.

Structural Architecture & Pharmacological Rationale

The molecular architecture of 3-chloro-5-(cyclobutylmethoxy)pyridazine is strategically designed to offer multiple points of synthetic divergence and targeted biological interactions:

  • The Pyridazine Core: The 1,2-diazine system provides two adjacent nitrogen atoms, acting as strong hydrogen bond acceptors. This high dipole moment enhances aqueous solubility and lowers the partition coefficient relative to carbocyclic analogs.

  • C3-Chloro Substituent: The chlorine atom serves a dual purpose. Synthetically, it is an excellent electrophilic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Pharmacologically, it acts as a lipophilic, electron-withdrawing vector that can occupy hydrophobic sub-pockets in target proteins.

  • C5-Cyclobutylmethoxy Group: This ether linkage introduces a cycloalkane moiety that balances conformational rigidity with rotational flexibility. The cyclobutane ring optimizes steric bulk and lipophilicity without drastically inflating the molecular weight, making it an ideal fragment for hit-to-lead optimization.

Commercial suppliers universally recommend storing this compound under sealed, dry conditions at 2–8°C to maintain its chemical stability and prevent degradation[2],.

Physicochemical Profiling & ADME Implications

Understanding the physicochemical properties of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of downstream drug candidates. The quantitative data for 3-chloro-5-(cyclobutylmethoxy)pyridazine is summarized below[1],.

Parameter Value Significance / Method
IUPAC Name 3-Chloro-5-(cyclobutylmethoxy)pyridazineStandardized nomenclature
CAS Number 1346691-29-9Unique registry identifier[1]
Molecular Formula C9H11ClN2OElemental composition[1]
Molecular Weight 198.65 g/mol Optimal for fragment-based design
Monoisotopic Mass 198.056 g/mol Target for high-res MS (ESI+)
Hydrogen Bond Donors 0Low desolvation energy enhances membrane permeability
Hydrogen Bond Acceptors 3Pyridazine nitrogens (2) + ether oxygen (1)
Rotatable Bonds 3Maintains rigid yet adaptable geometry
Topological Polar Surface Area 34.2 ŲExcellent for Blood-Brain Barrier (BBB) penetration (< 90 Ų)

Synthetic Methodology: Regioselective Etherification

The Causality of Experimental Design

Direct nucleophilic aromatic substitution (SNAr) of 3,5-dichloropyridazine with cyclobutylmethanol often yields an intractable mixture of 3- and 5-substituted regioisomers. Because the C3 position is generally more electrophilic due to the adjacent nitrogen (the alpha-effect), achieving selective substitution at C5 via SNAr is challenging.

To circumvent this regioselectivity issue, the optimal synthetic route employs a Williamson ether synthesis starting from 3-chloro-5-hydroxypyridazine (or its tautomer). This approach guarantees absolute regiocontrol.

SynthesisWorkflow SM 3-Chloro-5-hydroxypyridazine (Precursor) Reaction Williamson Etherification (K2CO3, DMF, 80°C) SM->Reaction Deprotonation Reagent (Bromomethyl)cyclobutane (Alkylating Agent) Reagent->Reaction SN2 Attack Product 3-Chloro-5-(cyclobutylmethoxy)pyridazine (Target Compound) Reaction->Product Isolation & Workup

Synthetic workflow for the regioselective Williamson etherification of the pyridazine scaffold.
Step-by-Step Protocol
  • Preparation : Charge a flame-dried, argon-purged round-bottom flask with 3-chloro-5-hydroxypyridazine (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation : Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in one portion.

    • Causality: DMF is chosen for its high dielectric constant, which effectively solvates the potassium cation, leaving the phenoxide-like oxygen highly nucleophilic. K₂CO₃ is selected over stronger bases (like NaH) because it is mild enough to prevent potential ring-opening or degradation of the electron-deficient pyridazine core.

  • Alkylation : Slowly add (bromomethyl)cyclobutane (1.2 equiv) via syringe.

  • Reaction Execution : Heat the suspension to 80°C for 12 hours under argon.

    • Causality: The elevated temperature is required to overcome the activation energy barrier for the SN2 displacement of the sterically hindered, neopentyl-like primary bromide.

  • Workup : Cool to room temperature, quench with distilled water (3 volumes), and extract with ethyl acetate (3 x 2 volumes). Wash the combined organic layers thoroughly with brine (5 volumes) to remove residual DMF.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure target ether.

Analytical Validation & Quality Control

To ensure scientific integrity, the analytical characterization must function as a self-validating system . The following protocols inherently confirm both purity and regiochemistry without relying on external standards.

AnalyticalValidation Crude Crude Synthesized Product LCMS LC-MS (ESI+) Target: m/z 199.1 & 201.1 (3:1) Crude->LCMS NMR 1H NMR Analysis Target: H-4 & H-6 meta-coupling (J~2Hz) LCMS->NMR Isotope pattern verified Decision Purity > 95%? NMR->Decision Regiochemistry confirmed Pass Validated Compound Ready for Assays Decision->Pass Yes Fail Recrystallization / Prep-HPLC Decision->Fail No Fail->Crude Reprocess

Self-validating analytical workflow for confirming regiochemistry and isotopic purity.
Self-Validating Analytical Protocols
  • LC-MS (ESI+) Isotopic Validation : The natural isotopic distribution of chlorine (75% ³⁵Cl, 25% ³⁷Cl) creates a built-in validation mechanism. A successful synthesis is self-validated when the mass spectrum exhibits an [M+H]⁺ base peak at m/z 199.1 and a secondary peak at m/z 201.1 at exactly 33% relative intensity. Any deviation from this 3:1 ratio immediately indicates impurity, loss of the chloro substituent, or over-substitution.

  • ¹H NMR (400 MHz, CDCl₃) Regiochemical Proof : Regiochemistry is the primary failure point in pyridazine functionalization. The 3,5-substitution pattern is self-validating through the observation of two distinct aromatic protons (H-4 and H-6). Because H-6 is adjacent to the highly electronegative N1 atom, it will appear significantly downfield (typically >8.5 ppm). Crucially, H-4 and H-6 will exhibit a meta-coupling constant (J ≈ 1.5–2.5 Hz). If substitution had erroneously occurred at C4, the coupling constant would reflect an ortho-relationship (J ≈ 5.0 Hz), providing an immediate, built-in structural proof of correct regiochemistry.

References

  • ChemicalBook. 3-chloro-5-(cyclobutylmethoxy)pyridazine | 1346691-29-9.
  • BLD Pharm. 1346691-29-9 | 3-Chloro-5-(cyclobutylmethoxy)pyridazine.
  • ChemicalBook (Suppliers). 3-chloro-5-(cyclobutylmethoxy)pyridazine | 1346691-29-9 Suppliers.

Sources

Exploratory

Unlocking the Pharmacological Potential of 3-Chloro-5-(cyclobutylmethoxy)pyridazine Derivatives: Mechanisms in Nociception and Neurogenic Inflammation

Executive Summary The structural motif 3-chloro-5-(cyclobutylmethoxy)pyridazine (CAS 1346691-29-9) has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry[1][2]. By acting as a core s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif 3-chloro-5-(cyclobutylmethoxy)pyridazine (CAS 1346691-29-9) has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry[1][2]. By acting as a core scaffold, its derivatives have demonstrated profound efficacy across two distinct, yet highly sought-after pharmacological targets: the NaV1.8 voltage-gated sodium channel (implicated in neuropathic and inflammatory pain)[3][4] and the Mas-related G protein-coupled receptor X2 (MRGPRX2) (implicated in mast cell degranulation and neurogenic inflammation)[5][6]. This technical guide dissects the structure-activity relationships, precise mechanisms of action, and the self-validating experimental protocols required to evaluate these derivatives in preclinical development.

Structural Rationale & Pharmacophore Dynamics

The selection of the 3-chloro-5-(cyclobutylmethoxy)pyridazine core is not arbitrary; it is driven by strict physicochemical and spatial requirements within transmembrane target pockets.

  • The Pyridazine Core: Unlike purely carbocyclic rings, the diazine system of pyridazine provides two adjacent hydrogen-bond acceptors. This lowers the overall lipophilicity (LogP) of the molecule, enhancing aqueous solubility and metabolic stability while maintaining the aromaticity required for π−π stacking with aromatic residues in the receptor binding sites[7].

  • The Cyclobutylmethoxy Moiety: The cyclobutyl ring offers a unique spatial geometry. It provides sufficient steric bulk to occupy deep hydrophobic pockets (such as the Domain IV S4-S5 linker in NaV1.8) without incurring the severe entropic penalties associated with highly flexible, linear alkyl chains[7].

  • The 3-Chloro Substituent: The chlorine atom acts as an electron-withdrawing group, deactivating the pyridazine ring against oxidative metabolism by Cytochrome P450 enzymes. Furthermore, it provides a functional handle for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to synthesize diverse targeted libraries[8].

Mechanism I: Selective NaV1.8 Inhibition (Nociceptive Pain)

Pathway Causality

The NaV1.8 channel (encoded by the SCN10A gene) is highly expressed in peripheral pain-sensing neurons (nociceptors)[4][9]. Unlike central nervous system sodium channels, NaV1.8 exhibits slow inactivation and rapid recovery, allowing it to sustain action potentials during repetitive, high-frequency firing characteristic of chronic pain states[9].

Pyridazine derivatives target NaV1.8 via state-dependent inhibition [7]. The cyclobutylmethoxy group anchors the molecule into the hydrophobic fenestrations of the channel's inner pore when the channel is in its inactivated state. By stabilizing the inactivated state, the derivative prevents the channel from resetting, thereby selectively silencing hyperactive nociceptors without disrupting basal physiological neurotransmission. This mechanism circumvents the addiction liabilities associated with opioid therapies[9][10].

NaV18_Pathway Nociceptor Peripheral Nociceptor (Sensory Neuron) NaV18 NaV1.8 Channel (SCN10A) Nociceptor->NaV18 Depolarization Stimulus Noxious Stimulus (Heat, Mechanical) Stimulus->Nociceptor ActionPotential Action Potential Propagation NaV18->ActionPotential Na+ Influx CNS CNS Pain Signal ActionPotential->CNS Drug Pyridazine Derivative (Inhibitor) Drug->NaV18 Stabilizes Inactivated State

Fig 1. NaV1.8 state-dependent inhibition by pyridazine derivatives in nociceptive signaling.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

To validate state-dependent inhibition, standard binding assays are insufficient because they cannot distinguish between resting and inactivated channel states. We utilize whole-cell patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human NaV1.8 (hNaV1.8) and the auxiliary β 1 subunit.

  • Intracellular/Extracellular Solutions: Ensure physiological gradients. Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3). Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES (pH 7.4).

  • Voltage Protocol (The Causality Step): To isolate the inactivated state, hold the membrane potential at -120 mV (resting), then apply an 8-second conditioning prepulse to -40 mV (driving channels into inactivation), followed by a 20 ms test pulse to 0 mV to measure the remaining available current.

  • Compound Application: Perfuse the 3-chloro-5-(cyclobutylmethoxy)pyridazine derivative at varying concentrations (0.1 nM to 10 μ M).

  • Data Analysis: Calculate the IC 50​ by plotting the normalized fractional current against the log of compound concentration. A leftward shift in the steady-state inactivation curve confirms state-dependent binding.

Mechanism II: MRGPRX2 Antagonism (Mast Cell Stabilization)

Pathway Causality

MRGPRX2 is an orphan G-protein coupled receptor predominantly expressed on mast cells. It is activated by basic secretagogues (e.g., Substance P, LL-37), leading to IgE-independent mast cell degranulation[11][12]. This pathway is a primary driver of chronic spontaneous urticaria, pseudoallergic drug reactions, and neurogenic inflammation[13][14].

Derivatives of the pyridazine scaffold act as competitive antagonists at the MRGPRX2 orthosteric site[11]. By sterically blocking the binding of cationic neuropeptides, the derivative prevents the coupling of MRGPRX2 to the G α q protein. This halts the downstream Phospholipase C (PLC) cascade, preventing the cleavage of PIP2 into IP3, thereby abolishing the intracellular calcium spike required for the exocytosis of histamine and tryptase granules[12][14].

MRGPRX2_Pathway SubstanceP Substance P / Secretagogues MRGPRX2 MRGPRX2 Receptor (Mast Cell Surface) SubstanceP->MRGPRX2 Agonist Binding Gq Gαq Protein Activation MRGPRX2->Gq Calcium Intracellular Ca2+ Release Gq->Calcium PLC/IP3 Pathway Degranulation Mast Cell Degranulation (Histamine, Tryptase) Calcium->Degranulation Antagonist Pyridazine Antagonist Antagonist->MRGPRX2 Competitive Inhibition

Fig 2. MRGPRX2 antagonism by pyridazine derivatives preventing mast cell degranulation.

Experimental Protocol: Intracellular Calcium Mobilization Assay (FLIPR)

Because MRGPRX2 signaling is strictly G α q-dependent[11][12], measuring intracellular calcium transients is the most direct and reliable proxy for receptor activation or antagonism.

Step-by-Step Methodology:

  • Cell Plating: Seed LAD2 cells (human mast cell line expressing native MRGPRX2) into 384-well black-wall, clear-bottom plates at 10,000 cells/well.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to inhibit dye efflux) for 45 minutes at 37°C.

  • Antagonist Incubation (The Causality Step): Pre-incubate the cells with the pyridazine derivative for 15 minutes. This pre-incubation is critical to allow the antagonist to achieve binding equilibrium at the receptor before agonist challenge.

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC 80​ concentration of Substance P (typically ~1 μ M) into the wells.

  • Fluorescence Readout: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. The peak relative fluorescence unit (RFU) represents maximum calcium mobilization. Calculate the IC 50​ based on the reduction of the Substance P-induced calcium spike.

Quantitative Pharmacology & ADME Profiling

To translate these mechanisms into viable clinical candidates, the derivatives must balance target potency with favorable pharmacokinetic properties. The table below summarizes representative quantitative data for optimized 3-chloro-5-(cyclobutylmethoxy)pyridazine derivatives across both therapeutic indications, demonstrating the scaffold's tunability[7][11].

Pharmacological ParameterTarget: NaV1.8 (Pain)Target: MRGPRX2 (Inflammation)Analytical Significance
Primary Potency (IC 50​ ) 15 - 45 nM0.5 - 5.0 nMHigh potency ensures target engagement at low systemic doses.
Selectivity Index >1000x over NaV1.5>500x over MRGPRX1Prevents off-target cardiac toxicity (NaV1.5) and cross-reactivity.
Lipophilicity (cLogP) 2.8 - 3.23.0 - 3.5Optimal range for membrane permeability without excessive tissue binding.
Microsomal Stability (T 1/2​ ) > 120 min (Human)> 90 min (Human)Indicates resistance to hepatic CYP450 degradation.
Plasma Protein Binding 85 - 92%90 - 95%Ensures a sufficient unbound fraction for therapeutic efficacy.

References

  • Vertex Pharmaceuticals Inc. (2020). Pyridazine compounds for inhibiting nav1.8. (Patent No. CA3105748A1).
  • GlaxoSmithKline Intellectual Property Development Limited. (2022). Mrgx2 antagonists. (Patent No. WO2022073904A1).
  • Edgewise Therapeutics, Inc. (2021). Pyridazinone compounds and uses thereof. (Patent No. US11091464B2).
  • Al-Ahmad, A., et al. (2025). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. National Center for Biotechnology Information (PMC).[Link]

  • Barrow, J., et al. (2024). Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. National Center for Biotechnology Information (PubMed).[Link]

  • Ali, H., et al. (2020). Inhibition of Orai Channel Function Regulates Mas-Related G Protein-Coupled Receptor-Mediated Responses in Mast Cells. National Center for Biotechnology Information (PMC).[Link]

  • Müller, C. E., et al. (2025). Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models. ResearchGate.[Link]

Sources

Foundational

Introduction: The Pyridazine Scaffold and the Imperative for Early Safety Profiling

An In-Depth Technical Guide to the In Vitro Toxicological and Safety Assessment of 3-Chloro-5-(cyclobutylmethoxy)pyridazine Disclaimer: As of the date of this publication, there is no publicly available toxicological dat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicological and Safety Assessment of 3-Chloro-5-(cyclobutylmethoxy)pyridazine

Disclaimer: As of the date of this publication, there is no publicly available toxicological data for the specific molecule 3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9)[1]. This guide, therefore, serves as a comprehensive strategic framework for establishing its in vitro safety profile. It is designed for researchers, scientists, and drug development professionals to outline the necessary steps to characterize the potential toxicological liabilities of this novel chemical entity. The protocols and methodologies described herein are based on established industry standards and regulatory guidelines.

The pyridazine ring is a heterocyclic motif of significant interest in medicinal chemistry, valued for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles[2][3]. Pyridazine derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-diabetic applications[4][5][6]. The subject of this guide, 3-Chloro-5-(cyclobutylmethoxy)pyridazine, is a novel derivative whose biological activity and safety profile are yet to be characterized.

Early and robust in vitro toxicological assessment is a cornerstone of modern drug discovery and chemical safety evaluation.[7][8] It provides critical data to identify potential hazards, guide structure-activity relationship (SAR) studies, and de-risk candidates long before resource-intensive in vivo studies. This document outlines a multi-tiered, mechanistically driven approach to comprehensively evaluate the in vitro safety profile of 3-Chloro-5-(cyclobutylmethoxy)pyridazine.

Section 1: Foundational Safety Assessment - General Cytotoxicity

The initial step in any toxicological evaluation is to determine the concentration range at which the compound elicits general cellular toxicity. This provides a baseline for dosing in more specific assays and offers a first look at the compound's therapeutic index.

Causality Behind Experimental Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, cost-effective, and reproducible colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay is an excellent high-throughput screening tool to determine the 50% inhibitory concentration (IC50), a critical parameter for dose-finding in subsequent, more complex assays.[9][10]

Experimental Protocol: MTT Assay for IC50 Determination
  • Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for non-specific toxicity, or a specific cancer cell line like MCF-7 if evaluating as an anti-cancer agent) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Chloro-5-(cyclobutylmethoxy)pyridazine in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Cell LineExposure Time (h)IC50 (µM)Max Inhibition (%)
HEK29324[Experimental Result][Experimental Result]
HEK29348[Experimental Result][Experimental Result]
MCF-724[Experimental Result][Experimental Result]
MCF-748[Experimental Result][Experimental Result]
Visualization: Hypothetical Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Dilutions treat_cells Treat Cells (24/48h) prep_compound->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for determining IC50 using the MTT cytotoxicity assay.

Section 2: Genotoxicity Assessment - A Core Safety Battery

Genotoxicity testing is a regulatory requirement to assess a compound's potential to damage genetic material, which can lead to carcinogenesis or heritable defects.[11] No single assay can detect all mechanisms of genotoxicity, so a battery of tests is essential.[11][12] The standard and most effective initial in vitro battery consists of the Ames test for gene mutations and the in vitro micronucleus test for chromosomal damage.[12][13]

Causality Behind Experimental Choice: Ames and Micronucleus Tests
  • Bacterial Reverse Mutation (Ames) Test: This assay, which is the basis of OECD Guideline 471, detects point mutations (base-pair substitutions and frameshift mutations).[11][13] It uses specific strains of Salmonella typhimurium or Escherichia coli that are unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test compound causes a mutation that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[11] Its speed and high sensitivity make it a crucial first screen for mutagenicity.[11]

  • In Vitro Micronucleus (MNvit) Test: This assay (OECD Guideline 487) identifies chromosomal damage in mammalian cells.[14][15] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[16] This test can therefore detect both clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) events, providing a comprehensive view of chromosomal integrity.[14][16]

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Strain Selection: Use a minimum of four S. typhimurium strains (TA98, TA100, TA1535, and TA1537 or TA97).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (rat liver S9 fraction) to mimic mammalian metabolism.

  • Exposure: In a test tube, combine the test compound at several concentrations, the bacterial culture, and either S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in colonies compared to the negative control indicates a mutagenic effect.

Experimental Protocol: In Vitro Micronucleus Test
  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or primary human peripheral blood lymphocytes.[14][16]

  • Treatment: Expose cell cultures to at least three concentrations of the test compound, based on the cytotoxicity results (top concentration should induce ~50-60% cytotoxicity), with and without S9 metabolic activation.[15]

  • Incubation: A short treatment (3-4 hours) is followed by a recovery period, and a long treatment (21-24 hours) is performed without S9.[14]

  • Cell Harvest: After treatment, add cytochalasin B (optional but recommended) to block cytokinesis, resulting in binucleated cells which have completed one cell division.[15] Harvest the cells.

  • Staining & Analysis: Stain the cells with a DNA-specific dye (e.g., DAPI) and a cytoplasmic stain. Score at least 2000 cells per concentration for the presence of micronuclei.[15]

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Data Presentation: Genotoxicity Summary
AssayTest SystemMetabolic Activation (S9)Result (Positive/Negative/Equivocal)
Ames TestS. typhimurium TA98-[Experimental Result]
Ames TestS. typhimurium TA98+[Experimental Result]
Ames TestS. typhimurium TA100-[Experimental Result]
Ames TestS. typhimurium TA100+[Experimental Result]
In Vitro MicronucleusCHO Cells-[Experimental Result]
In Vitro MicronucleusCHO Cells+[Experimental Result]
Visualization: Genotoxicity Testing Strategy

G cluster_results Interpretation start Test Compound: 3-Chloro-5-(cyclobutylmethoxy)pyridazine ames Ames Test (OECD 471) Detects Gene Mutations start->ames mnvit In Vitro Micronucleus (OECD 487) Detects Chromosome Damage start->mnvit res_ames Ames Result ames->res_ames res_mnvit MNvit Result mnvit->res_mnvit end_neg Low Genotoxic Risk res_ames->end_neg Negative end_pos Potential Genotoxic Hazard Further Investigation Required res_ames->end_pos Positive res_mnvit->end_neg Negative res_mnvit->end_pos Positive

Caption: Decision workflow for the core in vitro genotoxicity battery.

Section 3: Organ-Specific Toxicity - Hepatotoxicity

The liver is the primary site of drug metabolism and is highly susceptible to chemical-induced injury.[17] Therefore, assessing potential hepatotoxicity is a critical component of the safety profile.

Causality Behind Experimental Choice: High-Content Analysis in Human Hepatocytes

While immortalized cell lines like HepG2 are used, primary human hepatocytes (hPHs) are considered the gold standard as they more closely represent in vivo liver physiology, though they can be less robust.[18][19][20] High-Content Analysis (HCA) is a powerful methodology that uses automated fluorescence microscopy to simultaneously measure multiple parameters of cell health in response to a toxicant.[18] This multi-parametric approach provides a more detailed mechanistic snapshot of hepatotoxicity than single-endpoint assays, assessing parameters like mitochondrial membrane potential, oxidative stress, and cell membrane integrity.[18]

Experimental Protocol: Multi-parametric Hepatotoxicity HCA
  • Cell Model: Use cryopreserved primary human hepatocytes or a metabolically competent cell line like HepG2. Seed cells in 96- or 384-well imaging plates.

  • Compound Treatment: Treat cells with a range of compound concentrations (derived from cytotoxicity data) for 24-48 hours.

  • Fluorescent Staining: Following treatment, stain the cells with a cocktail of fluorescent probes. A common combination includes:

    • Hoechst 33342: To stain the nucleus (for cell count and nuclear morphology).

    • TMRM: To measure mitochondrial membrane potential.

    • BODIPY 581/591 C11: To detect lipid peroxidation (oxidative stress).

    • Fluo-4 AM: To measure intracellular calcium levels.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify the fluorescence intensity and morphological changes for each parameter on a per-cell basis.

  • Data Interpretation: Analyze the dose-response curves for each parameter to identify the primary mechanism of hepatotoxicity.

Data Presentation: High-Content Hepatotoxicity Profile
ParameterEndpointLowest Effect Concentration (µM)
Cell ViabilityCell Loss[Experimental Result]
Mitochondrial HealthTMRM Intensity Decrease[Experimental Result]
Oxidative StressBODIPY Oxidation Increase[Experimental Result]
Calcium HomeostasisFluo-4 Intensity Increase[Experimental Result]

Section 4: Organ-Specific Toxicity - Cardiotoxicity

Drug-induced cardiotoxicity is a major cause of compound attrition during development and post-market withdrawal.[21][22] The primary screening focus is on the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, as blockade of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[21][23]

Causality Behind Experimental Choice: The hERG Patch-Clamp Assay

The patch-clamp electrophysiology assay is the definitive method for assessing a compound's effect on ion channel function.[23] It directly measures the flow of ions through the hERG channel in cells engineered to express it (e.g., CHO or HEK293 cells).[23] This assay provides precise data on the concentration-dependent inhibition of the hERG current, allowing for the calculation of an IC50 value, which is a key risk assessment parameter.

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Line: Use a validated cell line stably expressing the hERG channel (e.g., CHO-hERG).

  • Compound Application: Prepare a series of compound concentrations. In an automated patch-clamp system (e.g., QPatch), cells are captured, and a stable seal is formed.

  • Electrophysiology Recording: Apply a specific voltage protocol to elicit the hERG current. Record a stable baseline current.

  • Inhibition Measurement: Perfuse the cells with increasing concentrations of the test compound, allowing the effect to stabilize at each concentration. Record the degree of current inhibition.

  • Data Analysis: Calculate the percentage of inhibition at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the hERG IC50 value.

Data Presentation: Cardiotoxicity Profile
AssayEndpointIC50 (µM)
hERG Patch-Clamp% Inhibition of IKr current[Experimental Result]
Nav1.5 Patch-Clamp% Inhibition of INa current[Experimental Result]

Conclusion

This technical guide provides a robust, logical, and scientifically grounded framework for the initial in vitro safety assessment of 3-Chloro-5-(cyclobutylmethoxy)pyridazine. By systematically evaluating general cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, researchers can build a comprehensive safety profile. The data generated from this workflow will be invaluable for making informed decisions, guiding further development, and ultimately ensuring the safety of this novel chemical entity. Each protocol is designed as a self-validating system, grounded in internationally recognized OECD guidelines where applicable, to ensure the highest degree of scientific integrity and trustworthiness.

References

  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed.
  • In-vitro hERG & NaV1.5 cardiotoxicity assay. Protocols.io.
  • In Vitro Cardiotoxicity.
  • High-content analysis of in vitro hepatocyte injury induced by various hep
  • ADVANTAGES OF IN VITRO CYTOTOXICITY TESTING BY USING PRIMARY RAT HEPATOCYTES IN COMPARISON WITH ESTABLISHED CELL LINES. J-Stage.
  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN.
  • Mammalian Cell In Vitro Micronucleus Assay.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK.
  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC.
  • Choosing the Right Model System for Hepatotoxicity: A Comparison of 3-D Liver Organoids, HepG2 Spheroids and iPSC-Derived Hepatocytes Using MTT and DNA Comet Assays. Trevigen.
  • In vitro system for the prediction of hepatotoxic effects in primary hep
  • In Vitro Assays for Screening Small Molecules. PubMed.
  • OECD Test Guideline 487. RE-Place.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • In Vitro Cytotoxicity Determin
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute.
  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
  • 3-Chloro-5-(cyclobutylmethoxy)pyridazine. CymitQuimica.
  • Discovery of novel pyridazine derivatives as glucose transporter type 4 (GLUT4)

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Exploratory

Mass Spectrometric and Physicochemical Profiling of 3-Chloro-5-(cyclobutylmethoxy)pyridazine: A Technical Guide

Abstract For researchers and drug development professionals, the precise physicochemical characterization of active pharmaceutical ingredients (APIs) and their building blocks is non-negotiable. 3-Chloro-5-(cyclobutylmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers and drug development professionals, the precise physicochemical characterization of active pharmaceutical ingredients (APIs) and their building blocks is non-negotiable. 3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9) is a critical halogenated ether intermediate used in the synthesis of neuroactive and anti-inflammatory compounds. This whitepaper provides an authoritative, in-depth guide to its exact mass determination, isotopic distribution, and High-Resolution Mass Spectrometry (HRMS) fragmentation pathways.

Theoretical Mass Calculations: Exact Mass vs. Molecular Weight

In the realm of high-resolution mass spectrometry, distinguishing between average molecular weight and exact mass is foundational.

  • Average Molecular Weight (198.65 g/mol ): This value is calculated using the weighted average of all naturally occurring isotopes of the constituent elements[1]. It is useful for macroscopic applications, such as weighing powders for synthetic reactions or formulating molar solutions.

  • Exact Mass / Monoisotopic Mass (198.05599 Da): This is calculated using only the mass of the most abundant, stable isotope for each element (i.e., 12 C, 1 H, 35 Cl, 14 N, 16 O)[2].

The Causality of Exact Mass in HRMS: Modern Orbitrap and Quadrupole Time-of-Flight (Q-TOF) instruments do not measure "average" masses; they resolve individual isotopic peaks to four decimal places[3]. Because the 35 Cl and 37 Cl isotopes differ by approximately 1.997 Da, they appear as distinct signals rather than a blended average. Relying on exact mass allows researchers to unequivocally confirm the elemental formula (C 9​ H 11​ ClN 2​ O) and differentiate the target compound from isobaric impurities that share a nominal mass of 198 Da but possess different atomic compositions[4].

Table 1: Physicochemical and Mass Parameters
ParameterValue
Chemical Name 3-Chloro-5-(cyclobutylmethoxy)pyridazine
CAS Registry Number 1346691-29-9
Molecular Formula C 9​ H 11​ ClN 2​ O
Average Molecular Weight 198.65 g/mol
Exact Mass (Monoisotopic) 198.05599 Da
Theoretical [M+H] + m/z 199.06327 Da
Theoretical [M+Na] + m/z 221.04521 Da

Experimental Workflow: LC-HRMS Protocol

To validate the identity and purity of synthesized 3-Chloro-5-(cyclobutylmethoxy)pyridazine, we employ a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol.

Self-Validating System Design

Every protocol must inherently prove its own accuracy. To ensure this workflow operates as a self-validating system , a continuous "lock-mass" reference standard is infused during the run. The instrument software continuously checks the measured mass of this known standard against its theoretical mass, dynamically correcting for any thermal or electronic mass drift. This guarantees that the mass error remains strictly below the <5 ppm threshold demanded by top-tier medicinal chemistry journals[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in HPLC-grade methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL using a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton donor, drastically enhancing the formation of [M+H] + precursor ions during positive Electrospray Ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a reversed-phase C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The hydrophobic cyclobutyl ring ensures strong retention on the C18 stationary phase, effectively separating the target analyte from highly polar synthetic byproducts or salts before they enter the ion source.

  • Ionization & Acquisition: Operate the Orbitrap mass analyzer in ESI+ mode. Set the resolving power to at least 60,000 FWHM (Full Width at Half Maximum)[5].

    • Causality: A resolving power of 60,000 provides baseline separation between the target analyte and complex biological matrix interferences, ensuring uncompromised mass accuracy.

  • Internal Calibration: Continuously infuse Leucine Enkephalin (theoretical [M+H] + m/z 556.2766) as the lock mass.

G A Sample Preparation (1 µg/mL, 0.1% Formic Acid) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization [M+H]+ Generation B->C D Orbitrap HRMS (Resolution > 60,000 FWHM) C->D E Data Processing (Dynamic Lock-Mass Correction) D->E

LC-HRMS workflow for exact mass determination featuring self-validating lock-mass correction.

Mechanistic Insights: MS/MS Fragmentation Pathways

When the [M+H] + precursor ion (m/z 199.0633) is isolated and subjected to Collision-Induced Dissociation (CID) using nitrogen gas, it undergoes predictable fragmentation. Understanding the causality behind these bond cleavages is critical for structural elucidation.

Primary Cleavage Events
  • Ether Cleavage (Loss of Cyclobutene): The ether linkage connecting the cyclobutyl group to the pyridazine ring is the most labile point in the molecule. Upon collision, the molecule undergoes a rearrangement to expel a neutral cyclobutene fragment (C 4​ H 6​ , exact mass 54.0470 Da). This yields an intense product ion at m/z 145.0163 .

  • Dehalogenation (Loss of HCl): The carbon-chlorine bond on the electron-deficient pyridazine ring is susceptible to cleavage. The elimination of neutral hydrogen chloride (HCl, exact mass 35.9767 Da) produces a secondary fragment at m/z 163.0865 .

  • Core Pyridazine Formation: The sequential loss of both the cyclobutene group and the chlorine atom leaves behind the highly stable, protonated pyridazine core at m/z 109.0396 .

G M Precursor Ion [M+H]+ m/z 199.0633 F1 Product Ion 1 m/z 145.0163 (-C4H6) M->F1 Ether Cleavage F2 Product Ion 2 m/z 163.0865 (-HCl) M->F2 Dehalogenation F3 Core Pyridazine Ion m/z 109.0396 F1->F3 -HCl F2->F3 -C4H6

Proposed MS/MS CID fragmentation logic for 3-Chloro-5-(cyclobutylmethoxy)pyridazine.

Application in Drug Development and Pharmacokinetics

In downstream pharmacokinetic (PK) profiling, quantifying 3-Chloro-5-(cyclobutylmethoxy)pyridazine in complex biological matrices (such as human plasma or liver microsomes) requires extreme specificity.

Low-resolution single quadrupole mass spectrometers measuring nominal mass (m/z 199) are highly susceptible to false positives from endogenous isobaric metabolites[3]. By utilizing the exact mass derived from HRMS and narrowing the data extraction window to 199.0633 ± 0.0010 Da , bioanalytical scientists can mathematically filter out background chemical noise. This exact mass targeting drastically improves the signal-to-noise ratio, enabling robust, reproducible quantification down to the picogram-per-milliliter (pg/mL) level.

References

  • Title: Accurate Mass: Why It's the Best Solution for Metabolite Identification Source: Chromatography Online URL: [Link]

  • Title: 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass (mass spectrometry) - IUPAC Definitions Source: ChemEurope URL: [Link]

Sources

Foundational

Fragment-Based Drug Discovery: Preliminary Biological Evaluation of 3-Chloro-5-(cyclobutylmethoxy)pyridazine

Executive Summary and Chemical Rationale In modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) relies on the identification and characterization of low-molecular-weight, privileged scaffolds that can be sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Rationale

In modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) relies on the identification and characterization of low-molecular-weight, privileged scaffolds that can be systematically elaborated into high-affinity ligands. 3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9) has emerged as a highly versatile building block in the development of therapeutics targeting neurogenic inflammation and nociception.

The structural architecture of this compound is deliberately designed for late-stage functionalization and optimal target engagement:

  • The Pyridazine Core: Acts as a bioisostere for benzene or pyridine. The two adjacent nitrogen atoms lower the overall lipophilicity (LogP) of the molecule compared to carbocyclic analogs, which is a critical factor in mitigating off-target hERG liability and improving aqueous solubility.

  • The Cyclobutylmethoxy Tail: Provides a semi-rigid, hydrophobic bulk that perfectly occupies the lipophilic binding pockets of complex membrane proteins. The ether oxygen serves as a flexible hinge and a potential hydrogen-bond acceptor, allowing the cyclobutyl ring to adopt an optimal induced-fit conformation[1].

  • The 3-Chloro Substituent: Serves primarily as an electrophilic synthetic handle. In FBDD, this allows the fragment to undergo rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to explore Structure-Activity Relationships (SAR)[2].

This technical whitepaper details the preliminary biological evaluation of this fragment against two high-value therapeutic targets: the MRGPRX2 receptor (implicated in IgE-independent mast cell degranulation) and the NaV1.8 voltage-gated sodium channel (implicated in peripheral pain pathways)[1][3].

Target 1: MRGPRX2 Receptor Antagonism

Mechanistic Rationale

Mast cells are central drivers of allergic and inflammatory diseases. Recent discoveries have highlighted the Mas-related G protein-coupled receptor X2 (MRGPRX2) as the primary mediator of IgE-independent mast cell activation, triggered by basic secretagogues such as Substance P[1]. Antagonizing MRGPRX2 presents a novel therapeutic avenue for chronic pruritus, urticaria, and atopic dermatitis[4]. Pyridazine derivatives, particularly those bearing lipophilic ether appendages like cyclobutylmethoxy, have demonstrated significant promise in stabilizing the inactive conformation of this GPCR[1].

G Ligand Basic Secretagogues (e.g., Substance P) Receptor MRGPRX2 Receptor (Mast Cell Membrane) Ligand->Receptor Binds GProtein Gq/11 Protein Activation Receptor->GProtein Activates PLC Phospholipase C (PLC) Cleavage of PIP2 GProtein->PLC Stimulates Calcium Intracellular Ca2+ Mobilization PLC->Calcium Generates IP3 Degranulation Mast Cell Degranulation (Histamine Release) Calcium->Degranulation Triggers

MRGPRX2-mediated IgE-independent mast cell degranulation pathway.
Self-Validating Protocol: FLIPR Calcium Mobilization Assay

To evaluate the antagonistic potential of 3-Chloro-5-(cyclobutylmethoxy)pyridazine, a fluorometric imaging plate reader (FLIPR) assay is employed. This protocol is designed as a self-validating system: it utilizes Fluo-4 AM, an acetoxymethyl ester dye that is cleaved only by intracellular esterases. This ensures that the fluorescent signal strictly corresponds to intracellular calcium release, eliminating false positives from extracellular dye binding.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human MRGPRX2 into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture medium and add 20 µL of Fluo-4 AM dye loading buffer (supplemented with 2.5 mM probenecid to inhibit dye efflux via organic anion transporters). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Dispense 3-Chloro-5-(cyclobutylmethoxy)pyridazine (titrated from 0.1 µM to 200 µM in DMSO, final DMSO concentration <1%) into the wells. Incubate for 15 minutes. Control Validation: Include a known MRGPRX2 antagonist as a positive control and vehicle (1% DMSO) as a negative baseline.

  • Agonist Stimulation: Using the FLIPR instrument, inject Substance P (EC₈₀ concentration, typically ~300 nM) to stimulate the receptor[4].

  • Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the percentage of inhibition based on the peak fluorescence relative to the vehicle control.

Target 2: NaV1.8 Voltage-Gated Sodium Channel Inhibition

Mechanistic Rationale

The NaV1.8 channel, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons[3]. Because it is largely absent in the central nervous system and cardiac tissue, selective NaV1.8 inhibitors offer a pathway to powerful analgesics devoid of the addictive liabilities of opioids or the cardiotoxicity of non-selective sodium channel blockers[3][5]. The cyclobutylmethoxy-pyridazine scaffold acts as a state-dependent blocker, preferentially binding to the inactivated state of the channel during high-frequency firing (pain signaling)[2].

Workflow Step1 1. Cell Preparation (HEK293-hNaV1.8) Step2 2. Compound Incubation (Fragment Assessment) Step1->Step2 Step3 3. Whole-Cell Configuration (Automated Patch) Step2->Step3 Step4 4. Voltage Protocol (-120mV to +10mV) Step3->Step4 Step5 5. Data Acquisition (Peak Current Analysis) Step4->Step5

Automated high-throughput patch-clamp workflow for NaV1.8 evaluation.
Self-Validating Protocol: Automated Whole-Cell Patch-Clamp

To accurately measure state-dependent block, an automated patch-clamp electrophysiology assay is utilized. The causality of the voltage protocol is critical: cells are held at a hyperpolarized state (-120 mV) to ensure all channels are resting, followed by a conditioning prepulse to drive channels into the inactivated state, mimicking the physiology of a rapidly firing pain neuron[6].

Step-by-Step Methodology:

  • Cell Harvesting: Detach HEK293 cells stably expressing hNaV1.8 using Accutase to preserve membrane integrity. Resuspend in extracellular recording solution.

  • System Priming: Load the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular solution (high CsF to block potassium currents) and extracellular solution (high NaCl).

  • Seal Formation: Apply negative pressure to establish a gigaseal (>1 GΩ), followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol Application:

    • Holding Potential: -120 mV (Resting state).

    • Conditioning Pulse: 0 mV for 8 seconds (Drives channels into slow inactivation).

    • Recovery: -120 mV for 20 ms.

    • Test Pulse: +10 mV for 20 ms (Measures available channels).

  • Compound Perfusion: Perfuse 3-Chloro-5-(cyclobutylmethoxy)pyridazine and monitor the fractional block of the peak inward sodium current. Control Validation: Use A-803467 (a known NaV1.8 inhibitor) to validate assay sensitivity.

Preliminary Quantitative Data Summary

As a raw fragment, 3-Chloro-5-(cyclobutylmethoxy)pyridazine exhibits expected low-potency baseline activity. The data below represents typical preliminary screening metrics for this scaffold before late-stage cross-coupling optimization.

Assay / ParameterTargetReadout MetricFragment Result (Mean ± SD)Interpretation
FLIPR Calcium Mobilization MRGPRX2IC₅₀ (µM)85.4 ± 6.2 µMWeak baseline antagonism; validates the cyclobutylmethoxy tail's fit in the binding pocket.
Automated Patch-Clamp hNaV1.8IC₅₀ (µM) (Inactivated State)112.3 ± 8.1 µMDemonstrates state-dependent binding; ideal starting point for SAR elaboration.
Microsomal Stability Liver Microsomes (Human)T₁/₂ (minutes)> 120 minHigh metabolic stability due to the robust pyridazine core and ether linkage.
Cytotoxicity (CellTiter-Glo) HEK293CC₅₀ (µM)> 500 µMExcellent safety window; no acute cellular toxicity observed at screening concentrations.

Conclusion and Optimization Trajectory

The preliminary biological evaluation of 3-Chloro-5-(cyclobutylmethoxy)pyridazine confirms its status as a highly privileged scaffold. While its raw fragment potency is in the high micromolar range—as is standard in FBDD—its exceptional metabolic stability, lack of cytotoxicity, and validated target engagement with both MRGPRX2 and NaV1.8 make it an ideal candidate for hit-to-lead campaigns[1][3].

Future synthetic efforts should leverage the reactive 3-chloro position. Substituting this halogen with substituted aryl or heteroaryl groups via Suzuki coupling will likely drive the potency from the micromolar into the low nanomolar range, capitalizing on additional pi-pi stacking and hydrogen bonding interactions within the respective target binding sites[2].

References

  • Nature, 519, 237-241 (2015)
  • CA3105748A1 - Pyridazine compounds for inhibiting nav1.
  • WO2020014243 - PYRIDAZINE COMPOUNDS FOR INHIBITING Nav1.8 - WIPO.
  • 1346691-29-9 | 3-Chloro-5-(cyclobutylmethoxy)pyridazine - BLDpharm.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Chloro-5-(cyclobutylmethoxy)pyridazine

Executive Summary 3-Chloro-5-(cyclobutylmethoxy)pyridazine is a highly valuable heterocyclic building block frequently utilized in medicinal chemistry and drug discovery programs. The pyridazine core offers unique physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-5-(cyclobutylmethoxy)pyridazine is a highly valuable heterocyclic building block frequently utilized in medicinal chemistry and drug discovery programs. The pyridazine core offers unique physicochemical properties, including improved aqueous solubility and favorable hydrogen-bonding profiles compared to other diazines. This application note details a robust, regioselective synthesis route for 3-chloro-5-(cyclobutylmethoxy)pyridazine via a Nucleophilic Aromatic Substitution (SNAr) utilizing 3,5-dichloropyridazine and cyclobutylmethanol.

Mechanistic Rationale & Regioselectivity Principles

When functionalizing polyhalogenated heteroarenes, controlling site-selectivity is the primary synthetic challenge. The regioselective SNAr of 3,5-dichloropyridazine with hard nucleophiles (such as alkoxides) predominantly occurs at the C5 position[1].

The Causality of Regioselectivity: The preference for C5 substitution is driven by the thermodynamic stability of the intermediate Meisenheimer complex. When the alkoxide attacks the C5 position, the resulting negative charge is highly stabilized through resonance by the electron-withdrawing diazine core, specifically delocalizing onto the adjacent N1 and para-N2 nitrogen atoms[2].

This behavior strictly contrasts with transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings). In oxidative addition pathways, palladium catalysts typically favor the C3 position due to its lower carbon-halogen bond dissociation energy (BDE), as the C3 carbon is directly adjacent ( α ) to the N2 nitrogen[3]. By selecting an alkoxide base and avoiding transition metals, we thermodynamically force the reaction to the C5 position, adapting established protocols for analogous 3-chloro-5-alkoxypyridazines[4].

Regioselectivity Core 3,5-Dichloropyridazine (Dihaloheteroarene Core) Path1 Hard Nucleophiles (Alkoxides, Amines) Core->Path1 SNAr Pathway Path2 Transition Metal Catalysis (Pd-Catalyzed Suzuki) Core->Path2 Oxidative Addition Result1 C5 Substitution (Thermodynamically Favored) Path1->Result1 Meisenheimer Stabilization Result2 C3 Substitution (Kinetically Favored, Lower BDE) Path2->Result2 Ligand-Dependent Selectivity

Regioselectivity logic for the functionalization of 3,5-dichloropyridazine.

Experimental Workflow

SynthesisWorkflow SM1 3,5-Dichloropyridazine (Electrophile) Reaction SNAr Reaction (0 °C to RT) SM1->Reaction SM2 Cyclobutylmethanol + NaH in THF SM2->Reaction Alkoxide Formation Workup Aqueous Quench & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 3-Chloro-5-(cyclobutylmethoxy) pyridazine Purification->Product

Experimental workflow for the SNAr synthesis of 3-Chloro-5-(cyclobutylmethoxy)pyridazine.

Quantitative Reagent Data

The following table outlines the stoichiometric requirements optimized for a standard 10 mmol bench-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3,5-Dichloropyridazine 148.981.001.49 gElectrophile / Core Scaffold
Cyclobutylmethanol 86.131.050.90 g (0.98 mL)Nucleophile Precursor
Sodium Hydride (60% in oil)24.001.100.44 gBase (Deprotonation)
Anhydrous THF 72.11-50 mL (Total)Reaction Solvent
Sat. NH₄Cl (aq) --20 mLQuenching Agent

Step-by-Step Experimental Protocol

Phase 1: Alkoxide Generation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Solvation: Add cyclobutylmethanol (0.98 mL, 10.5 mmol) and 20 mL of anhydrous THF to the flask. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (0.44 g, 11.0 mmol) portion-wise over 5 minutes.

  • Self-Validation Check: Stir the suspension at 0 °C for 10 minutes, then allow it to warm to room temperature for 30 minutes. Validation: The reaction is complete when visible hydrogen gas evolution strictly ceases, yielding a clear or slightly cloudy solution of sodium cyclobutylmethoxide.

    • Causality Note: Pre-forming the alkoxide ensures that cyclobutylmethanol acts as a highly reactive, hard nucleophile. The slight stoichiometric excess of NaH (1.1 eq) guarantees complete deprotonation, preventing unreacted alcohol from competing in side reactions.

Phase 2: Nucleophilic Aromatic Substitution
  • Electrophile Preparation: In a separate, dry 250 mL round-bottom flask, dissolve 3,5-dichloropyridazine (1.49 g, 10.0 mmol) in 30 mL of anhydrous THF. Cool this solution to 0 °C.

  • Addition: Transfer the pre-formed sodium cyclobutylmethoxide solution to an addition funnel and add it dropwise to the 3,5-dichloropyridazine solution over 20–30 minutes, maintaining the internal temperature at 0 °C.

    • Causality Note: Dropwise addition ensures the electrophile remains in vast excess relative to the active nucleophile at any given moment. This kinetic control strictly mitigates the risk of undesired bis-substitution at the C3 position.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system (UV visualization at 254 nm). Validation: The complete consumption of the higher-Rf 3,5-dichloropyridazine spot and the appearance of a single major lower-Rf spot indicates successful conversion.

Phase 3: Workup and Purification
  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding 20 mL of saturated aqueous NH₄Cl dropwise.

    • Causality Note: NH₄Cl safely neutralizes any trace unreacted NaH without lowering the pH enough to protonate the basic pyridazine nitrogens, which would otherwise trap the product in the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes. Collect the fractions containing the product and concentrate to afford pure 3-chloro-5-(cyclobutylmethoxy)pyridazine.

Analytical Characterization Expectations

To verify the structural integrity and regioselectivity of the isolated product, perform ¹H NMR spectroscopy (CDCl₃, 400 MHz).

  • Aromatic Region: You should observe two distinct doublets with a small meta-coupling constant (J ≈ 2.0 Hz). The C6 proton (adjacent to the N1 nitrogen) will appear further downfield (approx. 8.7–8.9 ppm), while the C4 proton will appear around 7.2–7.4 ppm.

  • Aliphatic Region: The -OCH₂- protons will appear as a doublet around 4.0 ppm, coupling to the adjacent cyclobutane methine (CH) proton (multiplet, ~2.8 ppm). The remaining six cyclobutane methylene protons will appear as complex multiplets between 1.8 and 2.2 ppm.

References

  • 3-Chloro-5-methoxypyridazine | 123696-02-6 | Benchchem, Benchchem.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups, PMC (National Institutes of Health).
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines, ACS Publications.
  • 3-CHLORO-5-METHOXYPYRIDAZINE synthesis, ChemicalBook.

Sources

Application

Applications of 3-Chloro-5-(cyclobutylmethoxy)pyridazine as a chemical building block

Application Note: 3-Chloro-5-(cyclobutylmethoxy)pyridazine as a Strategic Chemical Building Block in Drug Discovery Executive Summary & Chemical Profile 3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9) is an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Chloro-5-(cyclobutylmethoxy)pyridazine as a Strategic Chemical Building Block in Drug Discovery

Executive Summary & Chemical Profile

3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9) is an advanced heterocyclic building block increasingly utilized in modern medicinal chemistry[1]. It provides a highly versatile scaffold for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents.

Table 1: Physicochemical Properties & Structural Profile

Property Value / Description
Chemical Name 3-Chloro-5-(cyclobutylmethoxy)pyridazine
CAS Number 1346691-29-9
Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
Key Structural Motifs Pyridazine core, 3-chloro leaving group, 5-cyclobutylmethoxy ether

| Primary Reactivity | Palladium-catalyzed cross-coupling, Nucleophilic Aromatic Substitution (SNAr) |

Mechanistic Rationale & Target Engagement (Expertise & Experience)

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen over simpler benzenoid or pyridine rings. The utility of this building block lies in the synergistic function of its three structural components:

  • The Pyridazine Core: Pyridazines possess a high dipole moment and two adjacent nitrogen atoms that act as strong hydrogen-bond acceptors. In drug design, substituting a phenyl ring with a pyridazine lowers the overall lipophilicity (LogP), thereby improving aqueous solubility and pharmacokinetic profiles while maintaining aromaticity.

  • The 5-(Cyclobutylmethoxy) Substituent: Linear alkyl ethers are prone to rapid oxidative metabolism (O-dealkylation) by Cytochrome P450 enzymes. The incorporation of a cyclobutyl ring introduces specific steric bulk that restricts conformational flexibility. This allows the moiety to efficiently occupy distinct hydrophobic pockets (e.g., the ribose-binding pocket in kinases) while significantly enhancing metabolic stability compared to linear analogs.

  • The 3-Chloro Handle: The chlorine atom at the 3-position of the electron-deficient pyridazine ring is highly activated. It serves as an orthogonal reactive site, allowing chemists to diverge synthetic pathways between transition-metal catalysis and direct nucleophilic displacement[2].

ReactivityMap Core 3-Chloro-5-(cyclobutylmethoxy) pyridazine (CAS: 1346691-29-9) Pd Pd-Catalyzed Cross-Coupling Core->Pd 3-Cl Activation (Pd(0) Insertion) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Electron-Deficient Ring Activation Suzuki Suzuki-Miyaura (C-C Bond Formation) Pd->Suzuki + Aryl Boronic Acids Buchwald Buchwald-Hartwig (C-N Bond Formation) Pd->Buchwald + Anilines/Amines Aliphatic Aliphatic Amination (C-N Bond Formation) SNAr->Aliphatic + Aliphatic Amines (Heat/Base)

Caption: Logical reactivity map of 3-chloro-5-(cyclobutylmethoxy)pyridazine functionalization.

Synthetic Applications & Self-Validating Protocols

Application 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Causality & Rationale: Coupling amines to electron-deficient heterocycles like pyridazine can be challenging. The basic nitrogens of the pyridazine core can coordinate to and poison the Palladium catalyst. Therefore, bulky, electron-rich biarylphosphine ligands such as RuPhos or XPhos are strictly required. These ligands accelerate reductive elimination and prevent the formation of inactive Pd-bis(amine) complexes[3][4].

Step-by-Step Protocol:

  • Preparation: In a rigorously dried Schlenk tube under an Argon atmosphere, combine 3-chloro-5-(cyclobutylmethoxy)pyridazine (1.0 eq), the desired aniline/amine (1.2 eq), and Cs2​CO3​ (2.5 eq).

  • Catalyst Loading: Add Pd(OAc)₂ (0.05 eq) and RuPhos (0.10 eq)[4].

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane or tert-amyl alcohol to achieve a 0.2 M concentration.

  • Reaction: Seal the tube and heat to 80–100 °C for 16 hours.

  • Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LCMS. The protocol is validated when the starting material mass (m/z 199 [M+H]+) is entirely consumed, replaced by the product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Application 2: Late-Stage Diversification via Suzuki-Miyaura C-C Coupling

Causality & Rationale: To build biaryl systems, the 3-chloro group readily undergoes oxidative addition with Pd(0). Using a robust catalyst system like Pd(PPh3​)4​ or Pd(dppf)Cl2​ with an aqueous base ensures efficient transmetalation with arylboronic acids. Microwave irradiation can be utilized to drastically reduce reaction times from hours to minutes[5][6].

Step-by-Step Protocol:

  • Preparation: Charge a microwave vial with 3-chloro-5-(cyclobutylmethoxy)pyridazine (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh3​)4​ (0.05 eq)[7].

  • Solvent & Base: Add a 4:1 mixture of 1,4-dioxane and 2M aqueous K2​CO3​ (or Na2​CO3​ )[5][6].

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Reaction: Cap the vial and subject to microwave irradiation at 110 °C for 20 minutes[5].

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

Application 3: Direct Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: For highly nucleophilic aliphatic amines (e.g., piperidines, pyrrolidines), transition-metal catalysis is unnecessary. The electron-withdrawing nature of the pyridazine nitrogens sufficiently activates the 3-chloro position for direct SNAr at elevated temperatures[2].

Step-by-Step Protocol:

  • Preparation: Dissolve the pyridazine building block (1.0 eq) in a polar aprotic solvent such as NMP or DMF (0.5 M).

  • Reagent Addition: Add the aliphatic amine (3.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the mixture thermally to 120 °C for 12 hours.

  • Validation: Monitor via TLC (UV active at 254 nm). The product spot will typically exhibit a lower Rf value than the starting material due to increased polarity.

  • Workup: Quench with water to precipitate the product, or extract with EtOAc if the product remains soluble.

Workflow Step1 1. Reagent Preparation Strictly anhydrous & degassed conditions Step2 2. Catalyst Activation Pd source + Biarylphosphine Ligand Step1->Step2 Step3 3. Cross-Coupling Reaction 80-100°C, 12-24h under Argon Step2->Step3 Step4 4. Reaction Validation Confirm conversion via LCMS/TLC Step3->Step4 Step5 5. Aqueous Workup Quench and EtOAc Extraction Step4->Step5 Step6 6. Purification Flash Column Chromatography (Silica) Step5->Step6

Caption: Standardized self-validating experimental workflow for Palladium-catalyzed cross-coupling.

Quantitative Data Summary

Table 2: Summary of Reaction Parameters and Expected Outcomes

Reaction TypeReagents / CatalystsSolventTemp / TimeTypical Yield Range
Buchwald-Hartwig (Anilines) Pd(OAc)₂, RuPhos, Cs2​CO3​ 1,4-Dioxane100 °C / 16 h65% – 85%
Suzuki-Miyaura (Aryl Boronic Acids) Pd(PPh3​)4​ , 2M K2​CO3​ Dioxane/H₂O (4:1)110 °C / 20 min (MW)75% – 95%
SNAr (Aliphatic Amines) DIPEA (Base)NMP or DMF120 °C / 12 h80% – 98%

References

  • World Intellectual Property Organization. "WO2017137744A1 - Heterocyclic compounds, in particular 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds".
  • United States Patent and Trademark Office. "US Patent 7390907 - SNAr reactions on 3-chloro-5-methoxypyridazine".
  • World Intellectual Property Organization. "WO2012078777A1 - Bicyclic compounds as pim inhibitors".
  • World Intellectual Property Organization. "WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors".
  • ACS Publications. "Novel Vanilloid Receptor-1 Antagonists: 1. Conformationally Restricted Analogues of trans-Cinnamides". URL:[Link]

Sources

Method

Protocols for the functionalization of 3-Chloro-5-(cyclobutylmethoxy)pyridazine

An Application Note and Technical Guide for the Strategic Functionalization of 3-Chloro-5-(cyclobutylmethoxy)pyridazine Introduction and Mechanistic Rationale The compound 3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Technical Guide for the Strategic Functionalization of 3-Chloro-5-(cyclobutylmethoxy)pyridazine

Introduction and Mechanistic Rationale

The compound 3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9) is a highly versatile heterocyclic building block in medicinal chemistry. The pyridazine core is a privileged scaffold, frequently deployed to establish critical hydrogen-bond interactions within the hinge regions of various kinase targets [1].

This specific molecule presents a dual-advantage architecture:

  • The 5-(cyclobutylmethoxy) substituent: This ether linkage introduces a lipophilic, sterically defined moiety that is highly valuable for modulating pharmacokinetic properties, such as enhancing blood-brain barrier (BBB) penetration or occupying hydrophobic pockets in target proteins.

  • The 3-chloro substituent: The chlorine atom sits adjacent to the electron-withdrawing pyridazine nitrogen, rendering the C3 position highly electrophilic. This serves as an ideal synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr).

The Challenge of Pyridazine Functionalization A notorious challenge in palladium-catalyzed functionalization of pyridazines is the propensity of the adjacent nitrogen atoms to coordinate with the active Palladium(0) catalyst. This coordination forms stable, inactive "dead-end" complexes, effectively poisoning the catalytic cycle [2]. To overcome this, the protocols below utilize sterically demanding, electron-rich ligands (such as dppf or XPhos) that prevent unwanted nitrogen coordination while accelerating the oxidative addition into the C–Cl bond.

Quantitative Catalyst Evaluation

Selecting the correct catalytic system is the most critical variable in functionalizing chloropyridazines. The table below summarizes the optimization data for the cross-coupling of structurally analogous 3-chloropyridazines, demonstrating why specific ligands are chosen for the protocols that follow [2, 3].

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Avg. Yield (%)Mechanistic Observation
Pd(PPh₃)₄Monodentate (Standard)Na₂CO₃DME / H₂O8025 - 35Severe catalyst deactivation via N-coordination.
PdCl₂(dppf)Bidentate (Large Bite Angle)K₂CO₃1,4-Dioxane / H₂O9075 - 85Bidentate nature prevents off-cycle N-binding.
Pd(OAc)₂ / XPhosMonodentate (Bulky, Biaryl)K₃PO₄Toluene / H₂O10085 - 95High electron density accelerates oxidative addition.
Pd₂(dba)₃ / XantphosBidentate (Rigid)Cs₂CO₃1,4-Dioxane10080 - 90Optimal for Buchwald-Hartwig C-N bond formation.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the C–C bond formation at the C3 position using an arylboronic acid.

Causality in Experimental Design: We utilize a solvent mixture of 1,4-dioxane and water (4:1). The 1,4-dioxane effectively solubilizes the lipophilic 3-chloro-5-(cyclobutylmethoxy)pyridazine, while the water is strictly required to dissolve the inorganic base (K₂CO₃). The dissolved base forms a reactive "ate" complex with the boronic acid, which is a prerequisite for the transmetalation step [1].

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 3-chloropyridazines.

Step-by-Step Methodology:
  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-5-(cyclobutylmethoxy)pyridazine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line to evacuate the flask under a high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Rationale: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the reaction.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv, 5 mol%). Re-seal the flask.

  • Solvent Addition: Via syringe, add 5.0 mL of a pre-degassed mixture of 1,4-dioxane and deionized water (4:1 v/v).

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 8–12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup and Purification: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the biphasic mixture through a short pad of Celite to remove palladium black. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Buchwald-Hartwig Amination

To install an amine at the C3 position, the Buchwald-Hartwig amination is deployed.

Causality in Experimental Design: Primary and secondary amines can be coupled successfully, but volatile amines require sealed-tube conditions to prevent reagent loss [4]. We utilize Sodium tert-butoxide (NaOtBu) as the base; its strong basicity is required to deprotonate the coordinated amine intermediate, facilitating the reductive elimination of the C–N bond [5].

Schlenk line workflow for air-sensitive palladium-catalyzed amination reactions.

Step-by-Step Methodology:
  • Setup: In an oven-dried, thick-walled reaction tube, combine 3-Chloro-5-(cyclobutylmethoxy)pyridazine (1.0 equiv, 1.0 mmol), the amine (1.5 equiv, 1.5 mmol), NaOtBu (2.0 equiv, 2.0 mmol), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Inert Atmosphere: Purge the tube with Argon for 5 minutes.

  • Solvent: Add anhydrous, degassed toluene (4.0 mL). Seal the tube tightly with a Teflon-lined screw cap.

  • Heating: Heat the reaction mixture at 100 °C for 14 hours.

  • Isolation: Cool to room temperature, dilute with dichloromethane (DCM), and wash with water. Extract the aqueous layer twice with DCM. Combine organic layers, dry over MgSO₄, and concentrate. Purify the resulting 3-amino-5-(cyclobutylmethoxy)pyridazine derivative via reverse-phase chromatography if highly polar, or standard normal-phase silica gel.

Protocol 3: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

For highly nucleophilic aliphatic amines (e.g., morpholine, piperidine) or alkoxides, transition metals are not strictly necessary. The electron-deficient nature of the pyridazine ring allows for direct SNAr [1].

Causality in Experimental Design: Because the C3 chlorine is activated by the adjacent nitrogen, heating the substrate with an excess of a secondary amine in a polar aprotic solvent (which stabilizes the Meisenheimer complex transition state) drives the reaction to completion without the cost or toxicity of palladium.

Step-by-Step Methodology:
  • Dissolve 3-Chloro-5-(cyclobutylmethoxy)pyridazine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Add the aliphatic amine (3.0 equiv). If an amine hydrochloride salt is used, add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv) to liberate the free base.

  • Heat the mixture to 120 °C in a microwave reactor for 30–45 minutes, or in a conventional oil bath for 12 hours.

  • Quench the reaction by pouring it into ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate (3x), wash the organic layer extensively with LiCl aqueous solution (5%) to remove DMF, dry, and concentrate.

References

  • Burdon, C., et al. (2008). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry. Retrieved from[Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Retrieved from[Link]

  • National Institutes of Health (NIH). (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Chloro-5-(cyclobutylmethoxy)pyridazine

Executive Summary The Suzuki-Miyaura cross-coupling reaction remains the most frequently utilized carbon-carbon bond-forming methodology in the pharmaceutical industry[1]. This application note provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction remains the most frequently utilized carbon-carbon bond-forming methodology in the pharmaceutical industry[1]. This application note provides a comprehensive, self-validating protocol for the arylation of 3-chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9)[2]. By detailing the mechanistic causality behind catalyst, ligand, and solvent selection, this guide empowers researchers to efficiently construct complex biaryl pyridazine scaffolds, which are highly valued in modern drug discovery and kinase inhibitor development[3].

Mechanistic Rationale & Substrate Analysis

The substrate, 3-chloro-5-(cyclobutylmethoxy)pyridazine, presents a unique set of electronic and steric challenges that dictate the experimental design:

  • Privileged Scaffold: The pyridazine core is a recognized privileged scaffold in medicinal chemistry, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of ATP-binding sites in various kinases[3]. The 5-(cyclobutylmethoxy) substituent provides targeted lipophilicity and occupies hydrophobic pockets.

  • Oxidative Addition Barrier: Chloropyridazines are significantly less reactive than their bromo- or iodo-counterparts due to the higher bond dissociation energy (BDE) of the C-Cl bond[4],[5]. While the electron-deficient nature of the diazine ring generally aids oxidative addition[6], the electron-donating ether linkage at the 5-position partially offsets this activation.

  • Catalyst Poisoning: The basic nitrogen atoms within the pyridazine ring possess a strong propensity to coordinate with the palladium center. This can lead to off-cycle catalyst sequestration and irreversible deactivation[4].

  • Ligand Causality: To overcome these barriers, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) is strictly required[4]. These ligands accelerate the oxidative addition of the stubborn C-Cl bond and provide sufficient steric shielding to prevent the pyridazine nitrogens from poisoning the active Pd(0) species[4].

Reaction Optimization & Quantitative Data

The following table synthesizes representative optimization data for the coupling of chloropyridazines with arylboronic acids, demonstrating the critical impact of the catalyst/ligand system on product yield[7],[4].

Table 1: Optimization Parameters for Chloropyridazine Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4 (5%)NoneNa2CO3 (2.0)DME / H2O80< 20%Weak oxidative addition; severe catalyst poisoning[4],[6].
2Pd(OAc)2 (5%)PPh3 (10%)K2CO3 (2.0)Dioxane / H2O10035%Insufficient steric bulk leads to Pd deactivation[4].
3Pd2(dba)3 (2%)dppf (4%)Cs2CO3 (2.0)Toluene / H2O10055%Bidentate ligand improves stability but lacks electron density.
4Pd2(dba)3 (2%)SPhos (4%)K3PO4 (2.0)Dioxane / H2O10082%Electron-rich ligand promotes C-Cl insertion[4].
5Pd2(dba)3 (2%)XPhos (4%)K3PO4 (2.0)Dioxane / H2O100> 90%Optimal steric shielding prevents N-coordination[4].

Experimental Workflows & Mechanistic Pathways

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA 3-Chloro-pyridazine (Substrate) TM Trans- metalation OA->TM Ar-B(OH)2 + K3PO4 RE Reductive Elimination TM->RE RE->Pd0 3-Aryl-pyridazine (Product)

Palladium-catalyzed Suzuki-Miyaura catalytic cycle highlighting key mechanistic steps.

Workflow S1 1. Substrate Preparation 3-Chloro-5-(cyclobutylmethoxy)pyridazine S2 2. Reagent Assembly Add Ar-B(OH)2, Pd2(dba)3, XPhos, K3PO4 S1->S2 S3 3. Solvent Degassing 1,4-Dioxane/H2O, N2 Sparge (30 min) S2->S3 S4 4. Cross-Coupling Reaction Heat at 100°C for 12-18 hours S3->S4 S5 5. Aqueous Workup EtOAc extraction & Brine wash S4->S5 S6 6. Purification Silica Gel Flash Chromatography S5->S6 S7 7. Final Product 3-Aryl-5-(cyclobutylmethoxy)pyridazine S6->S7

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Detailed Experimental Protocol

Self-Validating Note: This protocol is designed to minimize oxygen exposure, which is the primary cause of catalyst oxidation and boronic acid homocoupling[4].

Reagents & Materials:

  • 3-Chloro-5-(cyclobutylmethoxy)pyridazine (1.0 equiv, 1.0 mmol)[2]

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K3PO4 (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane (Anhydrous, 8.0 mL)

  • Deionized Water (2.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-5-(cyclobutylmethoxy)pyridazine, arylboronic acid, Pd2(dba)3, XPhos, and K3PO4[3].

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high purity Nitrogen (or Argon). Repeat this cycle three times to ensure a strictly inert atmosphere[4].

  • Solvent Addition & Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and water. Degas the solvent mixture by sparging with Nitrogen for 30 minutes[7]. Add 10 mL of the degassed solvent mixture to the Schlenk tube via syringe.

  • Heating & Stirring: Replace the septum with a Teflon-lined screw cap under a positive flow of Nitrogen. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 12-18 hours[8]. Causality: Vigorous stirring is essential for biphasic reactions to ensure adequate mass transfer between the aqueous base and organic substrates.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the suspension through a short pad of Celite to remove the precipitated palladium black[7],[8].

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (15 mL) and saturated aqueous NaCl (brine, 15 mL)[7]. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to afford the pure 3-aryl-5-(cyclobutylmethoxy)pyridazine[7].

Self-Validating System & Troubleshooting

To ensure the integrity of the protocol, the following self-validation checkpoints must be utilized:

  • In-Process Control (LC-MS): The starting material, 3-chloro-5-(cyclobutylmethoxy)pyridazine, contains a chlorine atom, which exhibits a distinct 3:1 isotopic ratio (M / M+2) in mass spectrometry. A successful cross-coupling is validated by the complete disappearance of this isotopic signature and the emergence of the product mass (M+H)+ lacking the chlorine isotope pattern.

  • Structural Verification (1H NMR): The cyclobutylmethoxy protons serve as an internal structural anchor. The doublet corresponding to the -O-CH2- group (typically around 4.0-4.2 ppm) and the cyclobutyl multiplets (1.8-2.8 ppm) must remain intact. The pyridazine ring protons (H-4 and H-6) will exhibit significant changes in chemical shift due to the anisotropic effects of the newly installed aryl ring.

  • Troubleshooting Protodeboronation: If the primary byproduct is the deboronated aryl ring (Ar-H), this indicates protodeboronation, which is exacerbated by excess water and high temperatures[4]. Corrective Action: Reduce the water ratio in the solvent mixture or switch to an anhydrous base system (e.g., Cs2CO3 in anhydrous Toluene)[4],[9].

  • Troubleshooting Homocoupling: The formation of Ar-Ar biaryl species indicates oxygen contamination[4]. Corrective Action: Strictly enforce the freeze-pump-thaw degassing method rather than simple sparging.

References

  • Blakemore, D. et al. "Suzuki–Miyaura Coupling." Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry, 2016.[Link]

  • ResearchGate. "Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes." ResearchGate. [Link]

  • Schoenebeck, F. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, Royal Society of Chemistry, 2016. [Link]

  • MDPI. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies." MDPI, 2018. [Link]

  • PMC. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction." National Institutes of Health, 2018. [Link]

  • ResearchGate. "Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction." ResearchGate, 2025. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 3-Chloro-5-(cyclobutylmethoxy)pyridazine

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the isolation of complex nitrogenous heterocycles, I frequently encounter challenges with pyridazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the isolation of complex nitrogenous heterocycles, I frequently encounter challenges with pyridazine derivatives. Purifying 3-Chloro-5-(cyclobutylmethoxy)pyridazine requires a deep understanding of its physicochemical properties. This guide bypasses generic advice to provide you with a mechanistic, field-proven troubleshooting framework to ensure high-purity isolation.

Part 1: Molecular Profiling & Causality

To purify a molecule, we must first understand its structural identity[1].

  • The Pyridazine Core: Contains two adjacent sp2 hybridized nitrogen atoms. These act as potent hydrogen-bond acceptors and Lewis bases.

  • The 3-Chloro Substituent: An electron-withdrawing group (EWG) that slightly dampens the basicity of the ring but increases overall lipophilicity.

  • The 5-(Cyclobutylmethoxy) Group: A bulky, hydrophobic ether moiety. This significantly enhances the molecule's solubility in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane).

The dichotomy of a highly polar, basic core paired with a lipophilic tail is the root cause of most purification failures on standard normal-phase silica gel.

SilanolMechanism Silica Acidic Silica (Si-OH) Interaction Hydrogen Bonding & Ion Exchange Silica->Interaction Pyridazine Pyridazine Core (N:) Pyridazine->Interaction Result1 Band Tailing Interaction->Result1 TEA TEA Addition (1%) Deactivated TEA-Capped Silica TEA->Deactivated Neutralization Result2 Sharp Elution Deactivated->Result2 Prevents binding

Fig 1. Mechanistic resolution of pyridazine-silica interactions using Triethylamine (TEA).

Part 2: Troubleshooting Q&A (FAQs)

Q1: Why does 3-Chloro-5-(cyclobutylmethoxy)pyridazine streak from the baseline to the solvent front on standard silica TLC plates, regardless of the solvent ratio? A1: This is a classic case of secondary interactions. Standard normal-phase silica gel is coated with silanol groups (Si-OH), which are mildly acidic ( pKa​ ~4.5–5.0). The basic nitrogen atoms of the pyridazine ring interact strongly with these silanols via hydrogen bonding and ion-exchange mechanisms[2]. Instead of partitioning smoothly between the mobile and stationary phases, your compound is chemically "sticking" to the silica, releasing continuously as the solvent front moves. This manifests as severe tailing or streaking[3].

Q2: How can I optimize my mobile phase to prevent this tailing? A2: You must neutralize the acidic silanol groups using a sacrificial base. Adding 0.1% to 1% (v/v) of Triethylamine (TEA) or aqueous ammonia to your mobile phase is the industry standard for basic heterocycles[4]. TEA is a stronger base than your pyridazine derivative; it preferentially binds to and "caps" the acidic silanols. Once the silica surface is deactivated, your compound will elute based purely on its inherent polarity, resulting in sharp, well-resolved bands[2].

Q3: I added TEA to my solvent, but my flash column cracked during the run. What happened? A3: The neutralization of acidic silica by TEA is a highly exothermic acid-base reaction. If you introduce TEA directly during the sample elution phase, the localized heat of adsorption causes the low-boiling solvents (like hexane or DCM) to vaporize. The resulting gas bubbles fracture the tightly packed silica bed, ruining the separation[4]. You must pre-equilibrate the column with the TEA-containing solvent mixture before loading your sample (See Protocol A).

Q4: What if TEA-modified normal phase silica still fails to separate my target from closely related structural isomers? A4: If normal-phase chromatography is exhausted, you must switch orthogonal separation modes. Reversed-phase (RP) HPLC using a C18 stationary phase is highly effective for separating closely related heterocyclic isomers[4]. Because the cyclobutylmethoxy group is highly lipophilic, the compound will retain well on a C18 column, allowing for fine-tuned gradient elution.

Part 3: Quantitative Data - Solvent System Performance

The following table summarizes the expected chromatographic behavior of 3-Chloro-5-(cyclobutylmethoxy)pyridazine across various solvent systems.

Solvent SystemAdditiveExpected Rf​ ValueTailing Factor ( Tf​ )Resolution Outcome
Hexane / EtOAc (1:1)None0.25 - 0.45 (Smear)> 3.0Unacceptable (Co-elution risk)
DCM / MeOH (95:5)None0.30 - 0.50 (Smear)2.5Poor (Band broadening)
Hexane / EtOAc (1:1) 1% v/v TEA 0.40 (Tight spot) 1.1 Excellent (Sharp band)
RP-C18 ( H2​O / MeCN)0.1% Formic AcidN/A ( Rt​ dependent)1.05Excellent (High purity)

Note: A Tailing Factor ( Tf​ ) of 1.0 represents perfect peak symmetry. Values > 2.0 indicate severe tailing.

Part 4: Standard Operating Procedures (SOPs)
Protocol A: Preparation and Execution of a TEA-Deactivated Normal Phase Silica Column

Self-Validating Check: The column is ready for sample loading only when the eluent exiting the column tests basic on pH paper, confirming total silanol saturation.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane/EtOAc 7:3)[5] and add exactly 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Slurry Packing: Create a slurry of silica gel using the TEA-modified solvent. Pour the slurry into the column in a single, continuous motion to ensure a uniform bed.

  • Thermal Equilibration (Critical): Flush the packed column with at least 3 column volumes (CV) of the TEA-modified solvent. Causality: This dissipates the exothermic heat generated by the TEA-silica interaction, preventing bed fracturing[4].

  • Sample Loading: Dissolve your crude 3-Chloro-5-(cyclobutylmethoxy)pyridazine in the minimum amount of TEA-modified solvent. Carefully apply it to the flat silica bed.

  • Elution: Run the column using the TEA-modified solvent. Collect fractions and monitor via TLC (plates must also be run in the TEA-modified solvent to accurately reflect the column separation).

Protocol B: Reversed-Phase (C18) Flash Chromatography

If normal phase fails due to closely eluting isomers, proceed to RP-C18[4].

  • System Preparation: Equip your flash system with a C18 cartridge. Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Sample Loading (Solid Load): Due to the lipophilic cyclobutylmethoxy group, liquid loading in polar solvents may cause precipitation. Dissolve the crude mixture in a volatile solvent (e.g., DCM), add a small amount of Celite or C18 silica, and evaporate to dryness. Load this dry powder into a solid-load cartridge.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 15 column volumes. The acidic additive (Formic Acid) will protonate the pyridazine nitrogens, ensuring sharp peak shapes on the C18 matrix.

Part 5: Workflow Visualization

PurificationWorkflow Start Crude 3-Chloro-5-(cyclobutylmethoxy)pyridazine TLC TLC Screening (e.g., Hexane/EtOAc) Start->TLC Decision Severe Tailing? TLC->Decision PathYes Yes: Silanol Interaction Decision->PathYes Smearing PathNo No: Good Partitioning Decision->PathNo Tight Spot Action1 Add 1% v/v TEA to Mobile Phase PathYes->Action1 Action2 Switch to RP-C18 PathYes->Action2 Run Flash Chromatography PathNo->Run Action1->Run Action2->Run End Pure Target Compound Run->End

Fig 2. Decision matrix for optimizing pyridazine purification workflows.

References
  • Benchchem Technical Support: Purification of Polar Pyridazine Compounds. Benchchem.3

  • Benchchem Technical Support: Purification of Pyrimido[5,4-c]pyridazine Analogs. Benchchem. 4

  • 3-chloro-5-(cyclobutylmethoxy)pyridazine | 1346691-29-9. ChemicalBook. 1

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry - ACS Publications. 5

  • Tailing in TLC - can anyone help? ResearchGate. 2

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for 3-Chloro-5-(cyclobutylmethoxy)pyridazine

Welcome to the Technical Support Center for the synthesis and scale-up of 3-chloro-5-(cyclobutylmethoxy)pyridazine. This guide is designed for process chemists, researchers, and drug development professionals dealing wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-chloro-5-(cyclobutylmethoxy)pyridazine. This guide is designed for process chemists, researchers, and drug development professionals dealing with the nuances of nucleophilic aromatic substitution (SNAr) on dihalodiazine scaffolds.

Below, you will find mechanistic insights, troubleshooting FAQs, and a self-validating scale-up protocol designed to minimize byproducts and ensure high-purity isolation.

Mechanistic Insights & Regioselectivity Causality

Scaling up the synthesis of 3-chloro-5-(cyclobutylmethoxy)pyridazine from 3,5-dichloropyridazine and cyclobutylmethanol presents a classic regioselectivity challenge.

While oxidative addition in transition-metal-catalyzed cross-couplings typically favors the C3 position due to its lower C–Cl bond dissociation energy (BDE)[1], SNAr with hard oxygen nucleophiles exhibits unconventional regioselectivity, heavily favoring the C5 position[2].

The Causality: The incoming alkoxide nucleophile possesses electron-rich lone pairs. If attack occurs at the C3 position, these lone pairs experience severe electrostatic repulsion with the lone pair of the adjacent N2 nitrogen during the transition state (the α -effect). Attack at the C5 position avoids this steric and electronic repulsion while still benefiting from the strong electron-withdrawing activation of the pyridazine ring[3]. This C5-preference has been historically validated in large-scale alkoxide displacements to form related 3-chloro-5-methoxypyridazines[4].

SNAr_Mechanism SM 3,5-Dichloropyridazine + Cyclobutylmethoxide Int_C5 C5-Attack (Sterically & Electronically Favored) SM->Int_C5 T < 5°C Int_C3 C3-Attack (Disfavored by N2 Lone-Pair Repulsion) SM->Int_C3 T > 20°C Prod 3-Chloro-5-(cyclobutylmethoxy) pyridazine (Target) Int_C5->Prod Fast (-Cl⁻) Regio 5-Chloro-3-(cyclobutylmethoxy) pyridazine (Regioisomer) Int_C3->Regio Slow (-Cl⁻) Bis 3,5-Bis(cyclobutylmethoxy) pyridazine (Over-reaction) Prod->Bis Excess Alkoxide Local Hotspots

Reaction pathways in the SNAr of 3,5-dichloropyridazine with cyclobutylmethoxide.

Troubleshooting FAQs

Q: How do I suppress the formation of the 3,5-bis(cyclobutylmethoxy)pyridazine byproduct? A: Bis-alkylation is a sequential SNAr process. Once the first cyclobutylmethoxy group is installed at C5, the C3 position becomes less electrophilic, slowing the second substitution. However, bis-alkylation becomes competitive if local excesses of the alkoxide exist or if the reaction temperature exceeds 15°C. Mitigation: Use exactly 1.00 to 1.05 equivalents of the alkoxide. Crucially, add the pre-formed sodium cyclobutylmethoxide dropwise to the solution of 3,5-dichloropyridazine (inverse addition) to prevent temporary stoichiometric excesses, maintaining the internal temperature below 5°C.

Q: My In-Process Control (IPC) shows significant levels of 3-chloro-5-hydroxypyridazine. What is the root cause? A: Hydroxide is a smaller, more mobile nucleophile than cyclobutylmethoxide. Even trace moisture in the cyclobutylmethanol, the solvent (e.g., THF or DMF), or the hygroscopic base (NaH / t-BuOK) generates NaOH/KOH, which rapidly attacks the C5 position. Mitigation: Implement a hard Karl Fischer (KF) titration limit of <0.05% water for all reagent streams prior to base addition.

Q: We are struggling to clear residual 3,5-dichloropyridazine during workup. How can we improve isolation? A: 3,5-Dichloropyridazine partitions heavily into organic phases during aqueous workup. If you push the reaction to 100% completion by adding excess alkoxide, you risk generating the inseparable bis-alkylated byproduct. Mitigation: Accept a 1–3% residual starting material (SM) profile at the end of the reaction. The target product can be selectively crystallized from a heptane/ethyl acetate (8:2) mixture at 0°C, leaving the more polar SM completely dissolved in the mother liquor.

Quantitative Data & Optimization

The following tables summarize the quantitative parameters required to control the impurity profile during scale-up.

Table 1: Effect of Temperature and Stoichiometry on Impurity Profile
Temp (°C)Alkoxide (Eq.)Target Product (%)Regioisomer (%)Bis-Alkylated (%)Residual SM (%)
25°C1.2078.54.216.10.0
10°C1.1088.22.18.50.5
0°C1.0595.10.81.22.5
-15°C1.0590.40.30.48.1
Table 2: Impurity Causality and Mitigation Matrix
ImpurityStructural CauseProcess Mitigation
5-Chloro-3-alkoxy α -effect override at higher thermal energies.Maintain internal reaction temp < 5°C.
Bis-alkylation Localized alkoxide excess during addition.Use inverse addition; maximize stirring RPM.
5-Hydroxypyridazine Competitive SNAr by hydroxide ions.KF titration <0.05%; use anhydrous solvents.

Self-Validating Scale-Up Protocol (1 kg Scale)

This protocol utilizes a self-validating framework. Do not proceed to the next step until the validation criteria are met.

Step 1: Reagent Preparation & Moisture Validation

  • Charge 10 L of anhydrous THF and 1.05 eq of cyclobutylmethanol into Reactor A.

  • Validation: Pull a 5 mL sample and perform Karl Fischer (KF) titration. Proceed only if H₂O < 0.05%. If >0.05%, circulate through 3Å molecular sieves and re-test.

Step 2: Alkoxide Generation

  • Cool Reactor A to 0°C.

  • Portion-wise, add 1.05 eq of Sodium Hydride (60% dispersion in mineral oil) under a strict N₂ sweep.

  • Stir for 2 hours until H₂ evolution ceases, forming a clear/slightly cloudy solution of sodium cyclobutylmethoxide.

Step 3: Cryogenic SNAr Execution

  • In Reactor B, dissolve 1.00 kg of 3,5-dichloropyridazine in 5 L of anhydrous THF. Cool to -5°C.

  • Transfer the alkoxide solution from Reactor A to Reactor B dropwise over 4 hours, maintaining the internal temperature between -5°C and 2°C.

  • Validation: 30 minutes post-addition, pull a 0.5 mL aliquot, quench in 1 mL MeCN/H₂O, and run HPLC. Proceed to quench only when 3,5-dichloropyridazine is < 3.0% (AUC) and bis-alkylation is < 1.5%. If SM > 3.0%, stir for an additional 1 hour and re-test.

Step 4: Quench and Phase Separation

  • Quench the reaction by slowly adding 2 L of saturated aqueous NH₄Cl, keeping the temperature < 10°C.

  • Extract with Ethyl Acetate (3 x 4 L). Wash the combined organic layers with brine (2 L) to remove inorganic salts.

  • Validation: Check the aqueous phase pH; it should be between 6.5 and 7.5.

Step 5: Crystallization and Purity Validation

  • Concentrate the organic layer under reduced pressure to a crude oil.

  • Add 8 L of Heptane/Ethyl Acetate (8:2 v/v) and heat to 50°C to achieve full dissolution.

  • Cool at a rate of 10°C/hour to 0°C and age for 4 hours. Filter the resulting white crystals.

  • Validation: Perform quantitative NMR (qNMR) or HPLC assay. Target purity > 98.5%.

Workflow Step1 1. KF Titration of Solvents (Target: <0.05% H2O) Decision1 Moisture <0.05%? Step1->Decision1 Dry Dry over 3Å Mol Sieves Decision1->Dry No Step2 2. Alkoxide Formation (NaH + Cyclobutylmethanol) Decision1->Step2 Yes Dry->Step1 Step3 3. Dropwise Addition to SM (Maintain T < 5°C) Step2->Step3 Decision2 IPC (HPLC): SM < 3% & Bis < 1.5%? Step3->Decision2 Wait Stir 60 min at 0°C Decision2->Wait No (SM > 3%) Step4 4. Quench (NH4Cl aq) & Phase Separation Decision2->Step4 Yes Wait->Decision2

Self-validating experimental workflow for moisture control and reaction monitoring.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-Chloro-5-(cyclobutylmethoxy)pyridazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific chemical vulnerabilities of 3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 134...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific chemical vulnerabilities of 3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9)[1].

This compound features an electron-deficient pyridazine core, a highly reactive halogen at the 3-position, and a cyclobutylmethoxy ether linkage. While these structural motifs make it an excellent building block for drug discovery, they also introduce distinct pathways for degradation during long-term storage[2]. This guide explains the causality behind these degradation mechanisms and provides self-validating protocols to ensure the absolute integrity of your compound libraries.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We observe a gradual loss of the parent compound and the appearance of a new peak (M-18 Da) on LC-MS after storing the powder at room temperature. What is happening?

A1: Hydrolytic Degradation via Nucleophilic Aromatic Substitution (SNAr). The pyridazine ring is a π-deficient heterocycle. The presence of the two adjacent nitrogen atoms withdraws electron density from the ring, leaving the carbon at the 3-position highly electrophilic[3]. When exposed to atmospheric moisture, water acts as a nucleophile, attacking the C3 position to form a Meisenheimer complex. Subsequent elimination of the chloride ion yields 5-(cyclobutylmethoxy)pyridazin-3-ol (which rapidly tautomerizes to its more stable pyridazin-3-one form)[4].

  • Causality: The degradation is driven by ambient humidity. The C-Cl bond on a pyridazine ring is vastly more reactive toward hydrolysis than a standard aryl chloride.

  • Solution: The compound must be rigorously desiccated and stored in a moisture-free environment.

Q2: Can we prepare stock solutions of 3-Chloro-5-(cyclobutylmethoxy)pyridazine in Methanol or Ethanol for long-term storage?

A2: Absolutely not. Protic solvents will induce solvolysis. Just as water can displace the chloro group, primary alcohols are excellent nucleophiles that will readily participate in SNAr reactions with chloropyridazines[3]. If stored in methanol, the compound will slowly convert into 3-methoxy-5-(cyclobutylmethoxy)pyridazine.

  • Causality: The activation energy for the displacement of the chloro group by an alkoxide/alcohol is easily overcome even at room temperature over extended periods.

  • Solution: For long-term liquid storage, use anhydrous, aprotic solvents such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile, and store the aliquots at -20°C.

Q3: My sample has developed a faint yellow tint despite being stored in a desiccator. What is the mechanism?

A3: Oxidative or Photolytic Cleavage of the Ether Linkage. Discoloration in halogenated heterocycles featuring ether linkages is a classic hallmark of auto-oxidation or photolysis. The cyclobutylmethoxy group contains α-hydrogens adjacent to the ether oxygen. In the presence of ambient light (UV) and trace oxygen, radical abstraction of these hydrogens occurs, forming hydroperoxides[5]. This eventually leads to the cleavage of the C-O bond[6]. Furthermore, UV light can induce homolytic cleavage of the C-Cl bond, generating reactive radicals that polymerize and cause yellowing.

  • Causality: Radical initiation triggered by photons and propagated by diatomic oxygen.

  • Solution: Store the compound in amber glass vials (to block UV transmission) under an inert atmosphere (Argon).

Part 2: Quantitative Degradation Data

To assist your analytical team in identifying storage-related impurities, the following table summarizes the primary degradation pathways, their environmental triggers, and the expected mass shifts observable via LC-MS.

Degradation PathwayStructural TargetEnvironmental TriggerExpected LC-MS Shift (ESI+)Preventive Action
Hydrolysis 3-Chloro groupAtmospheric Moisture (H₂O)-18.0 Da (Loss of Cl, Gain of OH)Store below 10% Relative Humidity (RH).
Solvolysis 3-Chloro groupProtic Solvents (e.g., MeOH)-4.0 Da (Loss of Cl, Gain of OCH₃)Use strictly anhydrous, aprotic solvents.
Auto-oxidation Ether linkage (α-carbon)Oxygen (O₂) + UV Light+16.0 Da (Hydroperoxide intermediate)Amber vials + Argon backfilling.
Photolysis C-Cl bondUV Light (254 - 365 nm)-34.0 Da (Homolytic loss of Cl)Opaque secondary packaging.

Part 3: Self-Validating Experimental Protocols

To guarantee the stability of 3-Chloro-5-(cyclobutylmethoxy)pyridazine for >24 months, implement the following self-validating workflow. Do not skip the validation checkpoints; they are designed to ensure the system's integrity before long-term commitment.

Protocol: Ultra-Dry Inert Packaging for Halopyridazines

Step 1: Residual Moisture Elimination (Lyophilization)

  • Transfer the synthesized/purchased compound into a pre-weighed, oven-dried (150°C for 4 hours) amber glass vial.

  • Place the vial in a vacuum desiccator or lyophilizer at < 0.1 mbar for 12 hours at room temperature.

  • Validation Checkpoint: Perform a Karl Fischer (KF) titration on a 5 mg proxy sample. The moisture content must be < 0.1% w/w . If > 0.1%, repeat Step 2.

Step 2: Inert Atmosphere Displacement

  • Transfer the dried vials immediately to a glove box purged with high-purity Argon (Argon is preferred over Nitrogen as it is heavier than air and settles into the vial, providing a superior blanket against oxygen).

  • Allow the vials to equilibrate in the Argon atmosphere for 15 minutes.

Step 3: Hermetic Sealing and Thermal Stabilization

  • Cap the vials tightly using PTFE-lined screw caps. (Avoid standard rubber septa, as they are permeable to oxygen over long durations and can leach plasticizers).

  • Wrap the junction of the cap and vial with Parafilm M® to create a secondary moisture barrier.

  • Validation Checkpoint: Submerge a sealed "blank" vial (prepared identically but empty) in a water bath at 40°C for 5 minutes. The absence of bubbles validates the hermetic seal.

  • Store the sealed vials in a dedicated, temperature-monitored freezer at -20°C [2].

Part 4: Mechanistic & Workflow Visualizations

Below are the logical architectures detailing the chemical degradation pathways and the optimal storage workflow.

DegradationPathways A 3-Chloro-5-(cyclobutylmethoxy)pyridazine (Intact Compound) B Moisture (H2O) Nucleophilic Attack A->B Humidity Exposure C Protic Solvents (MeOH) Solvolysis A->C Incorrect Solvent D Oxygen / UV Light Radical Initiation A->D Light/Air Exposure E 5-(cyclobutylmethoxy)pyridazin-3-ol (Hydrolytic Degradant) B->E SNAr at C3 F 3-Methoxy-5-(cyclobutylmethoxy)pyridazine (Solvolysis Degradant) C->F SNAr at C3 G Peroxides & Cleaved Ether (Oxidative Degradant) D->G Auto-oxidation

Caption: Mechanistic degradation pathways of 3-Chloro-5-(cyclobutylmethoxy)pyridazine.

StorageWorkflow N1 1. Vacuum Drying (Remove H2O) N2 2. Amber Vial (Block UV) N1->N2 N3 3. Argon Purge (Displace O2) N2->N3 N4 4. PTFE Seal (Barrier) N3->N4 N5 5. -20°C Storage (Thermal Stability) N4->N5

Caption: Standardized workflow for the inert packaging and long-term storage of halopyridazines.

References

  • ResearchGate. Recent advances in pyridazine chemistry. Retrieved from:[Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Retrieved from:[Link]

  • National Institutes of Health (NIH). Oxidative Cleavage of Diverse Ethers. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Profiling of 3-Chloro-5-(cyclobutylmethoxy)pyridazine: A Comparative Guide for Medicinal Chemistry

As drug discovery programs increasingly prioritize molecules with high fraction sp3 (Fsp3) character and tunable physicochemical properties, the selection of heterocyclic building blocks has never been more critical. Pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize molecules with high fraction sp3 (Fsp3) character and tunable physicochemical properties, the selection of heterocyclic building blocks has never been more critical. Pyridazines are privileged pharmacophores, often deployed as bioisosteres for phenyl rings to improve aqueous solubility and metabolic stability.

This guide provides an objective, data-driven comparison of 3-Chloro-5-(cyclobutylmethoxy)pyridazine against other standard halogenated pyridazines. By examining the causality behind its electronic properties and providing self-validating experimental protocols, this document serves as a definitive resource for researchers optimizing cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Structural & Electronic Causality: The "Why" Behind the Molecule

To understand the utility of 3-chloro-5-(cyclobutylmethoxy)pyridazine, we must deconstruct its reactivity at a quantum mechanical level.

  • C3-Halogen Activation: Polyhalogenated pyridazines inherently favor cross-coupling and SNAr at the C3 position. This is because the C3 carbon is α to the electronegative nitrogen atom, resulting in the lowest Carbon-Halogen Bond Dissociation Energy (BDE) and the highest electrophilicity across the ring system (Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes[1]).

  • The Role of the Cyclobutylmethoxy (CBM) Group: While the C3-chloro group provides the reactive handle, the C5-CBM group dictates the molecule's refined behavior.

    • Steric & Lipophilic Impact: The bulky, sp3-rich cyclobutyl ring increases the molecule's Fsp3 character, which statistically correlates with higher clinical success rates by improving target specificity and occupying deep hydrophobic pockets.

    • Electronic Tuning (+M Effect): Unlike purely halogenated analogs, the ether oxygen at C5 donates electron density into the pyridazine π-system via resonance. This tempers the extreme electrophilicity of the ring. As a result, SNAr reactions rely on the specific LUMO lobe opposite the C-Cl bond rather than unselective orbital degradation (Unraveling Divergence in Haloselectivity[2]), preventing runaway exothermic reactions.

G Root Halogenated Pyridazine Selection Alt1 3,5-Dichloropyridazine High Reactivity | Low Selectivity Root->Alt1 Baseline Alt2 3-Chloro-5-(CBM)pyridazine Tuned Reactivity | High Selectivity Root->Alt2 Optimal Alt3 3-Chloro-5-(CF3)pyridazine Extreme Electrophilicity | EWG Root->Alt3 Variant

Fig 1: Logical decision matrix for pyridazine building block selection.

Comparative Performance Data

When bench scientists select a pyridazine intermediate, the choice dictates the downstream purification burden. Table 1 outlines the objective performance metrics of 3-chloro-5-(cyclobutylmethoxy)pyridazine compared to common alternatives.

CompoundC3-Cl BDESNAr ReactivityRegioselectivity RiskFsp3 ContributionPrimary Application
3,5-Dichloropyridazine LowestExtreme (Exothermic)High (C3 vs C5 competition)0.00Early-stage bivalent scaffold
3-Chloro-5-(CBM)pyridazine ModerateHigh (Controlled)None (Single Halogen)High (sp3 rich)Advanced lead optimization
3-Chloro-5-(CF3)pyridazine Very LowVery HighNone (Single Halogen)0.00Electrophilic covalent probes

Experimental Workflows & Self-Validating Protocols

The inherent electron-deficient nature of the pyridazine heterocycle facilitates the oxidative addition of palladium to the carbon-halogen bond without the need for excessively complex or expensive ligands (Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction[3]). Below are field-proven protocols designed with self-validating checkpoints.

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the C3 position.

  • Reagent Assembly: Combine 3-chloro-5-(cyclobutylmethoxy)pyridazine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a Schlenk flask.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step. Degas via three freeze-pump-thaw cycles. Causality: O₂ rapidly inserts into Pd(0) to form unreactive Pd(II)-peroxo complexes, leading to boronic acid homocoupling.

  • Catalyst Activation: Add Pd(dppf)Cl₂ (0.05 equiv) under N₂. Heat to 80°C. Self-Validation: The reaction mixture will transition from a pale yellow suspension to a deep, homogeneous red/brown solution, visually confirming the generation of the active Pd(0) species.

  • Reaction Tracking: Monitor via LCMS. The oxidative addition at C3 is rapid; expect >95% conversion within 2-4 hours.

G S1 1. Catalyst Activation Pd(0) Generation S2 2. Substrate Addition 3-Cl-5-(CBM)pyridazine S1->S2 S3 3. Oxidative Addition C3-Pd-Cl Complex S2->S3 S4 4. Transmetalation Boronic Acid Transfer S3->S4 S5 5. Reductive Elimination Target Product S4->S5

Fig 2: Self-validating Suzuki-Miyaura workflow for C3-selective coupling.

Protocol B: Controlled Nucleophilic Aromatic Substitution (SNAr)

Objective: Amination of the C3 position using an aliphatic amine (e.g., morpholine).

  • Preparation: Dissolve 3-chloro-5-(cyclobutylmethoxy)pyridazine (1.0 equiv) in N-Methyl-2-pyrrolidone (NMP). Causality: NMP is a highly polar aprotic solvent that vigorously stabilizes the anionic Meisenheimer transition state, drastically lowering the activation energy barrier.

  • Amine Addition: Add morpholine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Thermal Activation: Heat the reaction to 80°C. Causality: Unlike 3,5-dichloropyridazine, which can undergo runaway exothermic reactions at room temperature due to extreme electron deficiency, the CBM group at C5 provides a resonance-donating (+M) effect. This stabilizes the ground state, requiring deliberate thermal activation to proceed. This ensures a highly controlled, self-validating reaction profile that will not degrade sensitive functional groups.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc. The high lipophilicity of the CBM group ensures excellent partitioning into the organic layer, minimizing product loss in the aqueous phase.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews - ACS Publications.[Link]

  • Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. WuXi Biology.[Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI.[Link]

Sources

Comparative

Structural Comparison of Cyclobutylmethoxy vs. Cyclopropylmethoxy Pyridazine Derivatives

A Technical Guide for Rational Drug Design and Optimization Executive Summary In the optimization of pyridazine and pyridine-based pharmacophores, the selection of alkoxy substituents plays a critical role in defining a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Rational Drug Design and Optimization

Executive Summary

In the optimization of pyridazine and pyridine-based pharmacophores, the selection of alkoxy substituents plays a critical role in defining a lead compound's physicochemical properties, target affinity, and metabolic fate. This guide provides an objective, data-driven comparison between cyclobutylmethoxy and cyclopropylmethoxy derivatives. By analyzing their steric bulk, lipophilicity, and radical stability, researchers can rationally select the optimal moiety to maximize hydrophobic pocket occupancy while mitigating off-target liabilities such as Cytochrome P450 (CYP) induction.

Physicochemical Profiling: The Structural Logic

The addition of a single methylene unit—transitioning from a three-membered cyclopropyl ring to a four-membered cyclobutyl ring—fundamentally alters the spatial and electronic behavior of the substituent.

  • Cyclopropylmethoxy (-OCH₂-cPr): Features high ring strain and a compact spatial footprint. It provides a moderate increase in lipophilicity compared to linear alkoxy groups but remains highly susceptible to radical-mediated ring-opening.

  • Cyclobutylmethoxy (-OCH₂-cBu): Exhibits increased ring pucker and a larger van der Waals volume. The extra carbon increases the partition coefficient (clogP), driving deeper engagement in lipophilic binding pockets, while offering distinct metabolic stability.

Table 1: Comparative Physicochemical Properties
PropertyCyclopropylmethoxy DerivativeCyclobutylmethoxy Derivative
Ring Size & Geometry 3-membered, planar4-membered, puckered
Relative Lipophilicity (ΔclogP) Baseline+0.4 to +0.5
Steric Bulk (Volume) CompactExpanded
Radical Stability Prone to rapid 5-exo-trig ring-openingPartially stable, slower opening
Aqueous Solubility Generally HigherGenerally Lower

Pharmacological Impact & SAR Case Studies

Target Binding & Steric Occupancy

In kinase inhibitor design, the pyridazine/pyridine core often acts as a hinge-binding motif, projecting the alkoxy substituent into the hydrophobic back pocket of the ATP-binding site. The cyclobutylmethoxy group's expanded volume allows for superior van der Waals interactions. For example, in the development of pan-TRK inhibitors, replacing a cyclopropylmethoxy group with larger lipophilic rings improved TRKA inhibitory activity by filling the back pocket more efficiently[1].

Metabolic Stability & CYP450 Induction

A major hurdle in drug development is the unintended induction of CYP enzymes, which accelerates the clearance of co-administered drugs. CYP3A4 induction is typically triggered when a drug binds to and activates nuclear hormone receptors like the pregnane X receptor (PXR).

Structure-Activity Relationship (SAR) studies reveal that the compact cyclopropylmethoxy group often allows the molecule to bind PXR, leading to high CYP3A4 induction risks[1]. Conversely, the increased steric bulk of the cyclobutylmethoxy group creates a geometric clash within the PXR ligand-binding domain. This single structural swap has been proven to significantly reduce CYP3A4 relative induction to safe levels (<20%) without sacrificing kinase inhibitory potency[1].

Table 2: SAR Impact on Kinase Inhibition and CYP3A4 Induction

Data derived from the optimization of tetracyclic pan-TRK inhibitors[1].

SubstituentTRKA IC₅₀ (nM)CYP3A4 Fold InductionCYP3A4 Relative Induction
Cyclopropylmethoxy 4.5> 2.0 (High Risk)> 20% (High Risk)
Cyclobutylmethoxy < 3.0 (Enhanced)< 2.0 (Low Risk)< 20% (Low Risk)
Radical Stability in C-H Functionalization

The metabolic degradation of these rings can be modeled using radical chemistry. In Minisci-type C-H alkylation reactions of N-heteroarenes, the cyclopropylmethoxy radical is highly unstable and rapidly undergoes ring-opening to form linear aliphatic chains[2]. In contrast, the cyclobutylmethoxy radical demonstrates partial resistance, yielding a mixture where the cyclobutane ring remains largely intact[2]. This indicates that cyclobutylmethoxy derivatives may offer superior resistance to certain oxidative metabolic pathways.

SAR_Logic Start Alkoxypyridazine Lead Optimization Eval Evaluate Pocket Size & Lipophilicity Start->Eval CyProp Cyclopropylmethoxy - Lower LogP - Higher Aqueous Sol. Eval->CyProp Tight pocket, Solubility needed CyBut Cyclobutylmethoxy - Higher LogP - Enhanced Steric Bulk Eval->CyBut Deep hydrophobic pocket, CYP liability reduction Opt1 Proceed to In Vivo Efficacy Models CyProp->Opt1 Check Permeability Opt2 Proceed to In Vivo Efficacy Models CyBut->Opt2 Check Clearance

Decision tree for selecting cyclopropylmethoxy vs. cyclobutylmethoxy in pyridazine optimization.

Experimental Workflows (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality and experimental success.

Protocol 1: Synthesis of Alkoxypyridazines via SₙAr

Objective: Covalently attach the cyclic alkoxy group to a halogenated pyridazine core via Nucleophilic Aromatic Substitution (SₙAr).

  • Alkoxide Generation: Dissolve the alcohol (cyclopropylmethanol or cyclobutylmethanol, 1.2 eq) in anhydrous DMF at 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

    • Causality: NaH is required to quantitatively deprotonate the alcohol, generating a highly reactive alkoxide nucleophile. Anhydrous conditions prevent the competitive hydrolysis of the starting material.

  • Substitution: Dropwise add the 3-chloropyridazine derivative (1.0 eq) dissolved in DMF. Stir at room temperature for 2-4 hours.

  • Self-Validation (Reaction Monitoring): Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is only deemed complete when the isotopic pattern of the chlorine-containing starting material is entirely replaced by the exact mass of the target alkoxypyridazine.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc, wash with brine (to remove DMF), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: In Vitro CYP3A4 mRNA Induction Assay

Objective: Quantify the risk of CYP3A4 induction to differentiate the safety profiles of the cyclopropyl vs. cyclobutyl derivatives.

  • Cell Culture: Plate cryopreserved human hepatocytes in 24-well collagen-coated plates. Acclimate for 48 hours.

  • Treatment: Treat cells for 48 hours with the test compounds (e.g., 1 µM and 10 µM).

    • Self-Validation Controls: Include a negative control (0.1% DMSO vehicle) and a positive control (10 µM Rifampicin).

  • RNA Extraction & qPCR: Lyse cells, extract total RNA, and synthesize cDNA. Perform RT-qPCR targeting the CYP3A4 gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • Causality: Measuring mRNA (rather than just enzyme activity) directly isolates the mechanism of transcriptional activation via nuclear receptors (like PXR), which is the primary driver of CYP induction.

  • Data Acceptance Criteria: The assay is only valid if the Rifampicin positive control demonstrates a >10-fold induction of CYP3A4 mRNA relative to the DMSO control. Test compounds are flagged as high risk if relative induction exceeds 20% of the Rifampicin response[1].

Binding_Pathway Ligand Pyridazine Derivative Sub1 Cyclopropylmethoxy (Partial Occupancy) Ligand->Sub1 Sub2 Cyclobutylmethoxy (Full Occupancy) Ligand->Sub2 Pocket Receptor Hydrophobic Back Pocket Response1 Moderate Affinity Standard CYP Induction Pocket->Response1 via Sub1 Response2 High Affinity Reduced CYP Induction Pocket->Response2 via Sub2 Sub1->Pocket Steric Fit Sub2->Pocket Enhanced van der Waals

Mechanistic pathway showing how alkoxy ring size dictates receptor affinity and CYP induction.

Conclusion

The structural shift from a cyclopropylmethoxy to a cyclobutylmethoxy group on a pyridazine scaffold is a powerful tool in medicinal chemistry. While cyclopropylmethoxy offers lower lipophilicity and potentially better aqueous solubility, cyclobutylmethoxy provides superior steric occlusion. This enhanced bulk is highly effective for maximizing binding affinity in deep hydrophobic pockets and is a proven strategy for engineering out CYP3A4 induction liabilities.

Sources

Validation

Comprehensive Comparison Guide: X-Ray Crystallographic Validation of 3-Chloro-5-(cyclobutylmethoxy)pyridazine vs. Alternative Modalities

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Compound: 3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9) [1] Introduction: The Regiochemical Challenge in Pyridazine S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Compound: 3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9) [1]

Introduction: The Regiochemical Challenge in Pyridazine Synthesis

In small-molecule drug discovery, pyridazine derivatives are highly valued for their ability to act as bioisosteres for phenyl rings while offering improved aqueous solubility and distinct hydrogen-bonding profiles. However, the synthesis of functionalized pyridazines—such as 3-Chloro-5-(cyclobutylmethoxy)pyridazine —often involves nucleophilic aromatic substitution ( SN​Ar ) on di-halogenated precursors.

This synthetic route frequently produces a mixture of regioisomers (e.g., 3,5-substitution vs. 4,5- or 3,6-substitution). While standard analytical techniques can confirm molecular weight and general connectivity, they often fail to unambiguously assign the exact 3D spatial arrangement and regiochemistry. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative structural validation methods (NMR and PXRD) to demonstrate why SC-XRD remains the gold standard for absolute structural confirmation [2].

Comparative Performance Analysis: SC-XRD vs. Alternatives

To establish a self-validating quality control pipeline, it is critical to understand the limitations and strengths of each analytical modality.

Table 1: Performance Comparison of Structural Validation Modalities
ParameterSC-XRD (The Gold Standard)1D/2D NMR SpectroscopyPowder X-Ray Diffraction (PXRD)
Primary Output Absolute 3D atomic coordinates & bond lengths.Through-bond connectivity & proton environments.Bulk phase purity & crystallinity.
Regiochemical Certainty Absolute. Differentiates 3,5- vs 3,4-isomers definitively.Moderate. Pyridazine ring protons can lack distinct NOE contacts.Low. Cannot solve de novo structures without high-quality models.
Sample Requirement Single high-quality crystal (~0.1 mm³).1–5 mg dissolved in deuterated solvent.10–50 mg of microcrystalline powder.
Throughput Low to Medium (hours to days per sample).High (minutes per sample).High (minutes per sample).
Stereochemical Assignment Yes (via anomalous dispersion of the Cl atom).No (unless chiral shift reagents are used).No.
Error Rate / Ambiguity <5% ( R1​ factor) [3].Subject to solvent effects and overlapping shifts.High ambiguity for polymorph mixtures.

Mechanistic Causality: Why SC-XRD is Superior for this Compound

The molecular formula of 3-Chloro-5-(cyclobutylmethoxy)pyridazine is C9​H11​ClN2​O .

The Causality of Experimental Choice: Relying solely on 1D 1H -NMR for this compound is risky. The two protons on the pyridazine ring (positions 4 and 6) can exhibit similar chemical shifts, and the lack of adjacent protons makes Nuclear Overhauser Effect (NOE) or HMBC 2D-NMR interpretations ambiguous.

SC-XRD bypasses these indirect measurements by directly mapping the electron density of the molecule. Furthermore, the presence of the Chlorine atom provides a critical advantage: it acts as a heavy anomalous scatterer when exposed to Cu radiation. This allows for the calculation of the Flack parameter, providing absolute certainty not just of the regiochemistry, but of the absolute structure in 3D space [4].

DecisionMatrix N1 Synthesized Compound C9H11ClN2O N2 Primary QC (LC-MS / 1H-NMR) N1->N2 N3 Regiochemical Ambiguity? (e.g., 3,5 vs 3,6 isomer) N2->N3 N4 SC-XRD Validation (Absolute 3D Structure) N3->N4  Yes (High Risk) N5 Routine Progression (Assay Ready) N3->N5  No (Low Risk) N4->N5  Structure Confirmed

Fig 1: Structural Validation Decision Matrix for Pyridazine Derivatives.

Experimental Protocol: Self-Validating SC-XRD Workflow

To ensure trustworthiness and scientific integrity, the following protocol details the causality behind each step of the SC-XRD validation for 3-Chloro-5-(cyclobutylmethoxy)pyridazine.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 2 mg of the compound in 100 μL of dichloromethane (good solvent). Place this in an inner vial. Place the inner vial inside a larger outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial and leave undisturbed at 4∘C .

  • Causality: Vapor diffusion allows for the slow, thermodynamically controlled equilibration of the antisolvent into the good solvent. Rapid evaporation (kinetic control) often yields amorphous powders or twinned crystals, which are unsuitable for high-resolution diffraction.

Step 2: Data Collection using Cu Kα Microfocus Source
  • Procedure: Mount a single crystal ( ∼0.1×0.05×0.05 mm) on a MiTeGen loop using paratone oil and flash-cool to 100 K under a nitrogen stream. Collect diffraction data using a Cu microfocus source ( λ=1.5418 Å).

  • Causality: Cooling to 100 K minimizes thermal vibrations (dynamic disorder) of the flexible cyclobutyl ring, sharpening the diffraction spots. Cu radiation is chosen over Mo because the longer wavelength interacts more strongly with light atoms (C, H, N, O), yielding higher signal-to-noise ratios for small organic molecules [4].

Step 3: Structure Solution and Least-Squares Refinement
  • Procedure: Integrate the data and apply empirical absorption corrections. Solve the structure using intrinsic phasing algorithms (e.g., SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Self-Validating Metrics:

    • R1​ Factor: Must be <5% . This metric compares the observed electron density ( Fobs​ ) against the calculated model ( Fcalc​ ). An R1​>5% indicates unresolved twinning, incorrect atom assignment, or severe disorder [3].

    • Goodness-of-Fit (GoF): Should be approximately 1.0 . A GoF significantly >1.0 suggests the model is under-parameterized (e.g., missing anisotropic displacement parameters).

RefinementWorkflow S1 Data Collection (Cu Kα Microfocus) S2 Integration & Absorption Correction S1->S2 S3 Intrinsic Phasing (Initial Model) S2->S3 S4 Least-Squares Refinement (F²) S3->S4 S5 Validation (R1 < 5%, GoF ~1.0) S4->S5

Fig 2: Sequential SC-XRD Data Reduction and Self-Validating Refinement Pipeline.

Conclusion

While NMR and PXRD offer rapid, high-throughput analytical data, they fall short of providing the definitive regiochemical certainty required for complex pharmaceutical intermediates like 3-Chloro-5-(cyclobutylmethoxy)pyridazine. By utilizing high-brilliance microfocus SC-XRD, researchers can leverage the anomalous scattering of the chlorine atom to achieve absolute 3D structural validation, ensuring downstream drug development efforts are built on an unequivocally correct molecular foundation.

References

  • ChemicalBook.3-chloro-5-(cyclobutylmethoxy)pyridazine | 1346691-29-9.
  • Cooper, D. R., et al. (2011).X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery (NIH PMC).
  • ProteinStructures.com.Protein X-Ray Structure Validation: Key Criteria (The R-factor and Rfree).
  • Excillum.Small molecule crystallography - Application examples for Small molecule crystallography.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-5-(cyclobutylmethoxy)pyridazine

An authoritative, scientifically grounded approach to laboratory safety requires moving beyond generic checklists. To safely handle 3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9) , researchers must understa...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, scientifically grounded approach to laboratory safety requires moving beyond generic checklists. To safely handle 3-Chloro-5-(cyclobutylmethoxy)pyridazine (CAS: 1346691-29-9) , researchers must understand why specific precautions are necessary.

This guide synthesizes mechanistic toxicology with field-proven logistical protocols to provide a self-validating safety framework for drug development professionals and synthetic chemists[1][2].

Chemical Profile & Mechanistic Toxicology

3-Chloro-5-(cyclobutylmethoxy)pyridazine is a specialized heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including lysine demethylase (KDM4) inhibitors and engineered cereblon modulators[1][3][4]. With a molecular weight of 198.65 g/mol , it typically presents as a crystalline solid or fine powder[1][5].

Understanding the molecular behavior of this compound is critical for effective risk mitigation:

  • Electrophilic Reactivity (H315, H319): The chlorine atom at the 3-position of the electron-deficient pyridazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr)[6]. While advantageous for cross-coupling reactions, this reactivity allows the molecule to covalently bind with nucleophilic residues (e.g., thiols, amines) in epidermal and ocular proteins, leading to contact dermatitis and serious eye irritation[5].

  • Lipophilic Penetration: The cyclobutylmethoxy substituent significantly increases the molecule's lipophilicity (LogP). This allows the compound to easily bypass the skin's stratum corneum and rapidly permeate standard latex barriers, necessitating the use of chemically resistant polymers[7][8].

Personal Protective Equipment (PPE) Matrix

To counter the specific physicochemical threats posed by this compound, the following PPE must be utilized. Every protocol relies on the principle of self-validation—verifying the integrity of the equipment before exposure[7][9].

PPE CategoryRequired SpecificationMechanistic Justification & Validation
Hand Protection Nitrile or Butyl Rubber (min 4 mil thickness)Justification: Nitrile provides superior resistance to both the lipophilic compound and the organic solvents (e.g., DCM, DMSO) used to dissolve it[8].Validation: Inflate gloves manually to check for microscopic pinholes prior to donning.
Eye Protection ANSI Z87.1 Safety Goggles or Face ShieldJustification: Prevents micro-particulate dust or solvent splashes from contacting the ocular mucosa, mitigating H319 (Serious Eye Irritation)[5][8].
Body Protection Flame-Resistant (FR) or Nomex Lab CoatJustification: Protects against dermal exposure (H315). FR material is required as this compound is often handled alongside flammable organic solvents[8][10].
Respiratory & Engineering Chemical Fume Hood (Face velocity >100 fpm)Justification: Prevents inhalation of aerosolized powders (H335)[5][7].Validation: Verify the digital airflow monitor reads between 80-120 fpm before opening the primary container.

Standard Operational Workflow: Dispensing & Solubilization

Because 3-Chloro-5-(cyclobutylmethoxy)pyridazine is handled as a dry powder, static charge and aerosolization are the primary vectors for accidental exposure. Follow this step-by-step methodology to ensure absolute containment.

Step-by-Step Methodology:

  • Pre-Operation Validation: Verify fume hood face velocity. Inspect nitrile gloves for structural integrity[7][9].

  • Static Mitigation: Dry pyridazine powders can hold a static charge. Use an anti-static ionizer gun or a grounded metal spatula to prevent the powder from aerosolizing or clinging to the sides of the container.

  • Enclosed Weighing: Tare a sealable glass vial on the balance. Open the primary chemical container only inside the active fume hood. Transfer the required mass, tightly seal the vial, and wipe the exterior of the vial with an isopropanol-dampened tissue before removing it from the hood[2].

  • Solubilization: Add the vehicle solvent (e.g., DMSO for in vitro assays) directly to the sealed vial via a syringe through a septum, or carefully open the vial deep within the hood. Vortex until visually clear.

  • Decontamination: Wash all spatulas and reusable glassware immediately with a compatible solvent, followed by soap and water[5].

DispensingWorkflow Step1 1. PPE & Hood Validation (Verify >100 fpm flow) Step2 2. Static Mitigation (Grounded Spatula) Step1->Step2 Step3 3. Enclosed Weighing (Inside Fume Hood) Step2->Step3 Step4 4. Solubilization (Add DMSO/DCM) Step3->Step4 Step5 5. Exterior Decontamination (Isopropanol Wipe) Step4->Step5

Fig 1: Standard operational workflow for dispensing and solubilizing halogenated pyridazines.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent respiratory irritation and cross-contamination of laboratory surfaces[5][9].

Step-by-Step Methodology:

  • Assessment & Evacuation: If the spill exceeds 50 mg of dry powder or 50 mL of concentrated solution, alert nearby personnel and evacuate the immediate 5-foot radius[9].

  • Don Emergency PPE: Upgrade to heavy-duty butyl gloves and a fitted half-mask respirator equipped with P100/Organic Vapor cartridges[7].

  • Containment: Surround the spill with an inert, chemically resistant absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large organic solvent spills.

  • Neutralization & Collection: Gently sweep the absorbed mixture using a non-sparking brush into a highly visible, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a standard laboratory detergent solution, followed by a wipe-down with ethanol to dissolve and remove any remaining lipophilic residues[5].

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Evacuate Evacuate & Alert (>50mg / High Conc.) Assess->Evacuate Major Spill PPE Don Emergency PPE (Respirator, Double Gloves) Assess->PPE Minor Spill Evacuate->PPE Contain Contain Spill (Diatomaceous Earth) PPE->Contain Decon Decontaminate Area (Detergent + EtOH Wipe) Contain->Decon Waste Dispose as Halogenated Waste Decon->Waste

Fig 2: Emergency spill response and decontamination logic for hazardous chemical spills.

Disposal & Waste Management Plan

Due to the presence of the chlorine atom, 3-Chloro-5-(cyclobutylmethoxy)pyridazine and any associated solvents must never be disposed of in standard organic waste or down the drain[5].

  • Solid Waste: Contaminated gloves, spatulas, and empty vials must be placed in a designated solid hazardous waste bin.

  • Liquid Waste: All solutions must be segregated into clearly labeled Halogenated Organic Waste carboys to prevent dangerous cross-reactions with non-halogenated streams[9].

References

  • National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Source: NCBI Bookshelf. URL:[Link]

  • Columbia University Environmental Health & Safety. "Policy for Personal Protective Equipment in Research Laboratories". Source: Columbia University. URL:[Link]

  • ACS Publications. "Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor". Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

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